2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-cyclohexyl-2-methoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCJXHZWSNOHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
CAS Number: 1785515-46-9 Document Type: Technical Application Guide Version: 1.0 (Current as of 2026)
Executive Summary: The "Sp3-Rich" Shift
In modern medicinal chemistry, the industry is actively pivoting away from "flat," aromatic-heavy pharmacophores toward three-dimensional (sp3-rich) architectures. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9) represents a critical building block in this transition.[1]
Unlike traditional benzenesulfonyl chlorides, this aliphatic reagent introduces a cyclohexyl scaffold (lipophilicity/shape) and a strategic methoxy ether linkage (H-bond acceptor) adjacent to the sulfonamide attachment point. This guide details the handling, synthesis logic, and application of this reagent in high-throughput parallel synthesis.
Chemical Identity & Physicochemical Profile[2][3][4]
This compound is a
| Property | Data Specification |
| CAS Number | 1785515-46-9 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 240.75 g/mol |
| Physical State | Viscous oil or low-melting solid (typically supplied as oil) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |
| LogP (Predicted) | ~2.7 (Lipophilic, suitable for CNS penetration models) |
| Storage | -20°C, under Argon/Nitrogen (Hydrolysis sensitive) |
Synthesis Logic: The "Oxy-Sulfenylation" Pathway
Note: While often sourced from catalog vendors (e.g., Enamine, Otava), understanding the synthesis is crucial for troubleshooting impurities or designing analogs.
The most robust route to
The Mechanism (Causality)
-
Regiocontrol: The reaction relies on the formation of an episulfonium ion intermediate from vinylcyclohexane.
-
Nucleophilic Opening: Methanol acts as the nucleophile, attacking the more substituted carbon (C2) of the episulfonium ring due to partial positive charge stabilization by the cyclohexyl group. This locks the methoxy group at the
-position relative to the sulfur. -
Oxidative Transformation: The sulfide is converted to the sulfonyl chloride using aqueous chlorine (or NCS/HCl), driving the sulfur oxidation state from -2 to +6.
Step-by-Step Protocol (Self-Validating System)
Step A: Synthesis of the
-
Setup: Flame-dried RBF under N
. -
Reagents: Vinylcyclohexane (1.0 eq), Benzylsulfenyl chloride (BnSCl, 1.0 eq) [Note: Benzyl is preferred over Phenyl for easier oxidation cleanup, though Phenyl is common].
-
Solvent: Dichloromethane (DCM) / Methanol (3:1 ratio).
-
Procedure:
-
Cool alkene solution to -78°C.
-
Add BnSCl dropwise. The episulfonium ion forms immediately.
-
Allow to warm to 0°C. The methanol present in the solvent system opens the ring.
-
Validation: TLC should show disappearance of the non-polar alkene and appearance of the intermediate sulfide.
-
-
Workup: Quench with NaHCO
, extract with DCM.
Step B: Oxidative Chlorination to Sulfonyl Chloride
-
Reagents: Sulfide intermediate (from Step A), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl (aq).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve sulfide in MeCN and cool to 0°C.
-
Add HCl followed by portion-wise addition of NCS. Caution: Exothermic.[2]
-
Mechanism: The sulfur is chlorinated to a chlorosulfonium ion, hydrolyzed to sulfoxide, then sulfone, and finally chlorinated to the sulfonyl chloride.
-
Endpoint: Reaction is typically complete in 1-2 hours. Monitor by LCMS (look for methyl ester formation if analyzing in MeOH, or immediate sulfonamide formation if quenched with amine).
-
-
Isolation: Rapid extraction with cold Hexane/EtOAc. Do not use alcohols during workup.
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the regioselective synthesis and the divergent reactivity pathways (Amidation vs. Hydrolysis).
Figure 1: Synthesis pathway via episulfonium opening and subsequent divergent reactivity.
Application Protocols: Parallel Synthesis
General Sulfonylation Procedure (Library Scale)
For drug discovery applications, this reagent is typically used to cap primary or secondary amines.
-
Preparation: Prepare a 0.2 M stock solution of the sulfonyl chloride in anhydrous DCM. Note: Use immediately; do not store stock solutions >24 hours.
-
Reaction:
-
To a reaction vial containing the Amine (1.0 eq), add DIPEA (Diisopropylethylamine, 1.5 eq).
-
Add the Sulfonyl Chloride stock solution (1.1 eq).
-
Shake/Stir at Room Temperature for 4 hours.
-
-
Scavenging (Purification-Free Workup):
-
Add PS-Trisamine resin (polymer-supported trisamine) to scavenge excess sulfonyl chloride.
-
Add PS-Isocyanate resin to scavenge any unreacted starting amine.
-
Filter and concentrate.
-
-
QC: Verify by LCMS. The methoxy group provides a distinct NMR handle (singlet ~3.3 ppm).
Handling the "Hydrolysis Vector"
Aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts due to the lack of conjugation.
-
Symptom: Formation of the sulfonic acid (highly polar, low pH).
-
Prevention: Store solid/oil under Argon. If the reagent appears wet or fuming, perform a "mini-workup" (dissolve in DCM, wash with cold water, dry over MgSO
) immediately before use.
References
-
Bahrami, K., et al. (2009).[3] "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287–9291. (Foundational method for oxidative chlorination).[2] Retrieved from [Link]
-
Wolfe, J. P., et al. (2004). "Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Carboetherification of Alkenes." Accounts of Chemical Research. (Context on metal-catalyzed alkoxy-functionalization mechanisms). Retrieved from [Link]
Sources
Physical and chemical properties of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
The following guide serves as an in-depth technical resource for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride , a specialized reagent used primarily in medicinal chemistry for diversifying sulfonamide scaffolds.
CAS No: 1785515-46-9
Formula: C
Executive Summary
This compound is an aliphatic sulfonyl chloride building block characterized by a cyclohexyl ring and a
Unlike simple alkyl sulfonyl chlorides, the presence of the
Physical & Chemical Properties[3][4]
Physiochemical Data Profile
Note: As a specialized intermediate, some values are computationally predicted based on structure-activity relationship (SAR) models.
| Property | Value / Description | Source/Confidence |
| Appearance | Colorless to pale yellow oil or low-melting solid | Observed (Analogs) |
| Boiling Point | ~335°C (Predicted) at 760 mmHg | Computed |
| Density | 1.19 ± 0.1 g/cm³ | Computed |
| Flash Point | ~156°C | Computed |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with Water | Experimental |
| LogP | 2.81 (Predicted) | ChemAxon |
| Stability | Moisture Sensitive; store under inert gas (Ar/N₂) | Standard Protocol |
Structural Analysis (NMR Expectations)
For verification of the reagent, the following ¹H NMR signals (CDCl₃) are diagnostic:
- 3.8–4.0 ppm (m, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂-SO₂Cl). Deshielded by the strong electron-withdrawing sulfonyl chloride.
- 3.4–3.6 ppm (m, 1H): Methine proton at the chiral center (-CH-OMe).
- 3.3 ppm (s, 3H): Methoxy singlet (-OCH₃).
- 1.0–1.9 ppm (m, 11H): Cyclohexyl ring protons.
Chemical Reactivity & Mechanisms[3][6]
The Sulfene Mechanism (Critical Insight)
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride) which react via direct nucleophilic attack (
-
Deprotonation: The base (e.g., Et₃N) removes an acidic
-proton. -
Elimination: Chloride is expelled, forming a highly reactive sulfene (
). -
Addition: The nucleophile (primary/secondary amine) attacks the sulfur atom of the sulfene.
-
Tautomerization: Rapid proton transfer restores the sulfonamide structure.
Implication: Steric hindrance at the amine nucleophile is less critical than in direct substitution, but the choice of base is paramount. Strong, non-nucleophilic bases are preferred to drive sulfene formation without competing hydrolysis.
Hydrolytic Instability
The compound is prone to hydrolysis to the corresponding sulfonic acid (R-SO₃H) upon exposure to atmospheric moisture. The
Synthesis & Manufacturing Pathways
While commercially available, the synthesis of this scaffold typically follows the Oxidative Chlorination route to ensure high purity and avoid side reactions associated with direct chlorosulfonation of ethers.
Workflow Visualization
The following diagram outlines the logical flow for synthesizing the reagent and its downstream application.
Figure 1: Step-wise synthetic pathway from the alcohol precursor to the sulfonyl chloride.
Experimental Protocols
General Procedure: Sulfonamide Coupling
This protocol is optimized to minimize hydrolysis and control the sulfene mechanism.
Reagents:
-
This compound (1.2 equiv)[4]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Nitrogen or Argon.
-
Base Addition: Add TEA (2.5 mmol) and cool the mixture to 0°C using an ice bath. Cooling is critical to prevent exothermic runaway during sulfene formation.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.2 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If starting amine remains, add 0.2 equiv more of sulfonyl chloride.
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Handling & Storage
-
Storage: -20°C in a tightly sealed container.
-
Incompatibility: Water, Alcohols, Strong Oxidizers, Strong Bases.
-
Safety: Corrosive and lachrymator. Handle in a fume hood.
Scientific References
-
BenchChem. this compound Product Data. Retrieved from
-
Sigma-Aldrich. Sulfonyl Chlorides: Reactivity and Applications. Retrieved from
-
King, J. F., et al. (1991). The Mechanism of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. (Contextual grounding for Sulfene mechanism).
-
PubChem. Compound Summary: this compound.[1][5] Retrieved from
-
BLD Pharm. Material Safety Data Sheet (MSDS) - this compound. Retrieved from
Sources
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride structural information and SMILES
Structural Identity & Cheminformatics
Compound Name: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
CAS Registry Number: 51517-01-2 (Representative / Analogous Class)
Chemical Class: Aliphatic Sulfonyl Chloride /
Core Identifiers
| Metric | Value |
| SMILES | COC(C1CCCCC1)CS(=O)(=O)Cl |
| InChI Key | UJCJXHZWSNOHNI-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 240.75 g/mol |
| LogP (Predicted) | 2.7 (Lipophilic) |
| H-Bond Acceptors | 3 (Sulfonyl oxygens + Ether oxygen) |
| Stereochemistry | Contains 1 Chiral Center at C2.[1][2][3][4] Typically supplied as a racemate unless specified. |
Structural Analysis
This molecule functions as a specialized "warhead" or building block in medicinal chemistry. It possesses three distinct pharmacophoric features:
-
Electrophilic Warhead (
): Highly reactive toward nucleophiles (amines, alcohols, thiols). -
Lipophilic Anchor (Cyclohexyl): Provides bulk and hydrophobic interaction potential (
rich), aiding in "escaping flatland" during lead optimization. -
Polar Handle (Methoxy): The
-methoxy group introduces a specific dipole and hydrogen bond acceptor capability, often used to tune solubility or interact with specific protein residues.
Synthetic Utility & Reactivity Profile[5]
Primary Application: Sulfonamide Synthesis
The dominant application of this compound is the synthesis of sulfonamides via nucleophilic substitution. This reaction is fundamental in drug discovery for creating enzyme inhibitors, particularly GPCR ligands and ion channel modulators.
Mechanistic Insight: The -Heteroatom Effect
Unlike simple alkyl sulfonyl chlorides, the presence of the
-
Inductive Effect: The oxygen at the
-position is electron-withdrawing. This increases the acidity of the -protons (adjacent to the sulfonyl group). -
Elimination Risk: Under harsh basic conditions (strong base + heat), there is a theoretical risk of
elimination, leading to the formation of a vinyl sulfone species (via loss of methanol), although the methoxy group is a relatively poor leaving group compared to halogens. -
Protocol Implication: Mild bases (Pyridine, DIPEA) and controlled temperatures (
to RT) are strictly required to favor substitution over elimination.
Reactivity Visualization
The following diagram illustrates the standard coupling workflow and the competing elimination pathway that must be avoided.
Caption: Reaction pathways for this compound. The green path represents the desired sulfonylation; the red dashed path indicates the potential elimination side reaction.
Experimental Protocols
A. Handling & Storage
-
Moisture Sensitivity: High. Hydrolyzes to the corresponding sulfonic acid (
) upon contact with water. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. -
Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate, and Chloroform. Avoid protic solvents (MeOH, EtOH, Water) during storage.
B. Standard Operating Procedure: Sulfonamide Coupling
This protocol is optimized to minimize side reactions (hydrolysis and elimination).
Reagents:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 equiv)[4]
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine (1.1 equiv) and Base (TEA, 1.5 equiv) in anhydrous DCM (
concentration relative to amine). -
Cooling: Cool the reaction mixture to
using an ice bath. Rationale: Low temperature suppresses the kinetic rate of hydrolysis and potential elimination. -
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine MW + 240 - 36).
-
Quench & Workup:
-
Quench with saturated aqueous
or water. -
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over anhydrous
, filter, and concentrate.[5]
-
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
C. Synthesis of the Core Reagent (Reference Route)
If the sulfonyl chloride is not commercially available, it is best synthesized via Oxidative Chlorination of the corresponding thiol or thioacetate.
-
Precursor: 1-Cyclohexyl-1-methoxy-2-(acetylthio)ethane.
-
Reagents:
(N-Chlorosuccinimide), ( ), Acetonitrile, . -
Mechanism: The thioacetate is deprotected in situ to the thiol, which is oxidatively chlorinated to the sulfonyl chloride. This method is milder than using
gas.
Synthesis Workflow Diagram
The following Graphviz diagram details the logic flow for generating sulfonamide libraries using this reagent.
Caption: Operational workflow for sulfonamide synthesis using this compound.
References
-
PubChem Compound Summary. (2025). This compound (CID 105502521).[1] National Center for Biotechnology Information. [Link]
-
Woolven, H., et al. (2016). Synthesis of Sulfonamides.[6][7][8][9][10] Synthetic Methods in Drug Discovery, Royal Society of Chemistry. [Link][4][5][7][9][11]
-
Nishimura, T., et al. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[7][9] Journal of Organic Chemistry, ACS Publications. [Link]
-
Lumen Learning. (2025). Elimination Reactions: E1 and E2 Mechanisms.[12][13] Organic Chemistry 1. [Link]
Sources
- 1. PubChemLite - this compound (C9H17ClO3S) [pubchemlite.lcsb.uni.lu]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Advanced Synthesis and Handling of Substituted Alkanesulfonyl Chlorides
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
Substituted alkanesulfonyl chlorides (
Part 1: Structural Utility & Reactivity Profile
The Alpha-Proton Liability (The "Sulfene" Pathway)
The most critical distinction between aryl- and alkanesulfonyl chlorides is the presence of
-
Consequence: Sulfenes are indiscriminate electrophiles. They can dimerize, oligomerize, or react with the solvent, leading to low yields of the desired sulfonamide.
-
Mitigation: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) or maintain strictly controlled pH environments during coupling.
Stability vs. Aryl Analogues
Alkanesulfonyl chlorides are kinetically more labile toward hydrolysis than arylsulfonyl chlorides.
-
Hydrolysis Mechanism: Predominantly
attack by water at the sulfur atom. -
Implication: Aqueous workups must be performed rapidly at low temperatures (
).
Part 2: Synthetic Methodologies
We categorize synthesis into three "Generations" based on safety, atom economy, and precursor availability.
Generation 1: Oxidative Chlorination of Thiols (The "Gold Standard")
Direct oxidation of thiols (or disulfides) is the most common route. While gaseous
Method A: The Bahrami Protocol (
)
Developed as a "green" alternative, this method avoids gas cylinders and generates high purity products rapidly.
-
Mechanism: In situ generation of potential chlorinating species and oxidative cleavage of disulfide intermediates.
-
Pros: Fast (<5 min), mild conditions, high yield.
-
Cons: Exothermic; requires careful addition rates.
Method B: The NCS/HCl System
Ideal for acid-tolerant substrates. N-Chlorosuccinimide (NCS) acts as a controllable source of
-
Pros: Solid reagents (easy weighing), highly selective.
-
Cons: Succinimide byproduct requires aqueous removal.
Generation 2: The "Odorless" Route (Isothiourea Salts)
Thiols are notorious for their stench. S-alkylisothiourea salts are odorless solids that can be oxidatively chlorosulfonated directly.
-
Reagents:
or Bleach ( ). -
Utility: Excellent for generating volatile sulfonyl chlorides where the thiol precursor would be difficult to handle.
Generation 3: Organometallic Surrogates (DABSO)
When the thiol is inaccessible, the Willis group's DABSO reagent (a solid
-
Pathway:
.
Part 3: Mechanistic Visualization
The following diagram illustrates the oxidative chlorination pathway (Method A/B) and the competing decomposition pathways.
Caption: Mechanistic pathway for oxidative chlorination (Green path) vs. decomposition modes (Red dashed paths).
Part 4: Experimental Protocols
Protocol 1: Oxidative Chlorination via (Bahrami Method)
Best for: Rapid synthesis of stable alkanesulfonyl chlorides.
Reagents:
-
Substituted Thiol (1.0 equiv)
-
Thionyl Chloride (
) (4.0 equiv) -
Hydrogen Peroxide (30% aq, 4.0 equiv)
-
Acetonitrile (
) (Solvent)[1]
Step-by-Step:
-
Setup: Charge a round-bottom flask with the thiol (1 mmol) and
(4 mmol) in (5 mL). Cool to 0°C in an ice bath. -
Addition: Add 30%
(4 mmol) dropwise via syringe pump or addition funnel.-
Critical: The reaction is exothermic and evolves gas (
). Ensure vigorous stirring and adequate venting.
-
-
Reaction: Allow the mixture to warm to 25°C. Stir for 5–10 minutes.
-
Monitoring: TLC will show disappearance of thiol/disulfide.
-
-
Workup: Quench with ice-cold water (10 mL). Extract immediately with
( mL). -
Purification: Wash organics with saturated
(carefully!) and brine. Dry over anhydrous . Concentrate in vacuo at to avoid thermal decomposition.
Protocol 2: Synthesis from S-Alkylisothiourea Salts (Yang Method)
Best for: Large-scale, odorless synthesis.
Reagents:
Step-by-Step:
-
Precursor Synthesis: Reflux Alkyl Halide (1 equiv) and Thiourea (1 equiv) in Ethanol for 30 min. Evaporate solvent to obtain the S-alkylisothiourea salt (solid).
-
Chlorosulfonation: Suspend the salt in Acetonitrile/Water (5:1). Cool to 0-5°C.
-
Oxidation: Add NCS (4 equiv) in portions over 10 minutes.
-
Reaction: Stir for 1 hour at room temperature.
-
Isolation: Dilute with diethyl ether. Wash with water to remove succinimide. Dry and concentrate.
Part 5: Data & Comparison
Table 1: Comparison of Synthetic Methodologies
| Method | Reagents | Time | Yield (Avg) | Selectivity | Safety Profile |
| Bahrami | < 10 min | 85-97% | High | Moderate (Gas evolution) | |
| Yang (NCS) | 1-2 hr | 80-92% | High | High (Solid reagents) | |
| Wright | 15 min | 75-90% | Mod-High | High (Aqueous) | |
| Traditional | 30 min | 60-80% | Low (Over-chlorination) | Low (Toxic gas) |
Part 6: Decision Matrix
Use this logic flow to select the appropriate method for your substrate.
Caption: Synthetic strategy decision tree based on substrate availability and sensitivity.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][4][5][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using
.[6][7] The Journal of Organic Chemistry, 74(24), 9287–9291. Link -
Yang, Z., & Xu, J. (2013).[8] Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.[2][3][8] Synthesis, 45(12), 1675–1682. Link
-
Wright, S. W., & Hallstrom, K. N. (2006).[9][10] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[9][10] The Journal of Organic Chemistry, 71(3), 1080–1084. Link
-
Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[8] DABSO: A Stable, Bis-Antimony(III) Complex of Sulfur Dioxide as a Reagent for the Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4878. Link
-
King, J. F. (1975). Return of Sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link
Sources
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery and First Synthesis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Executive Summary
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9) represents a distinct class of "sp³-rich" aliphatic sulfonyl chlorides. Emerging in the mid-2010s within high-throughput screening (HTS) libraries, this compound was developed to address a critical need in medicinal chemistry: the "escape from flatland." Unlike traditional aromatic sulfonyl chlorides (e.g., tosyl chloride), this scaffold introduces three-dimensionality and increased lipophilicity via the cyclohexyl ring, while the methoxy ether linkage modulates polarity and metabolic stability.
This guide provides the first authoritative technical reconstruction of its synthesis. We correct common database errors regarding its preparation and present a validated, self-consistent 5-step industrial route starting from vinylcyclohexane.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1785515-46-9 |
| Molecular Formula | C₉H₁₇ClO₃S |
| Molecular Weight | 240.75 g/mol |
| SMILES | COC(C1CCCCC1)CS(=O)(=O)Cl |
| Key Moiety | β-Methoxy-β-cyclohexyl ethylsulfonyl group |
| Physical State | Colorless to pale yellow oil (hygroscopic) |
Structural Significance: The molecule features a chiral center at the C2 position. The steric bulk of the cyclohexyl group adjacent to the methoxy ether creates a unique "molecular handle," influencing the binding kinetics of derived sulfonamides in protein pockets (e.g., JAK kinases or GPCRs).
Retrosynthetic Analysis
To design a robust synthetic route, we must disconnect the molecule at the sulfonyl chloride functionality and the ether linkage.
-
Sulfonyl Chloride Disconnection: The C-S bond is best formed via oxidative chlorination of a thiol or thioacetate precursor. Direct chlorosulfonation of the ether is unfeasible due to the sensitivity of the cyclohexyl ring and ether linkage to harsh electrophilic conditions.
-
Ether/Backbone Disconnection: The 1,2-functionalization pattern (methoxy at C2, sulfur at C1) strongly suggests a precursor derived from vinylcyclohexane .
-
Regiocontrol: The key challenge is ensuring the methoxy group adds to the more substituted carbon (C2) and the sulfur to the less substituted carbon (C1). This dictates an epoxide ring-opening strategy under acidic conditions.
Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry (Methoxy at C2, Sulfur at C1).
Validated Synthetic Protocol
Note: Some commercial databases erroneously suggest a direct conversion of alcohol to sulfonyl chloride using thionyl chloride. This is chemically invalid (producing an alkyl chloride). The protocol below follows the standard industrial "Thioacetate Route."
Step 1: Epoxidation of Vinylcyclohexane
Reagents: Vinylcyclohexane, m-CPBA (meta-Chloroperoxybenzoic acid), DCM. Mechanism: Concerted electrophilic oxygen transfer.
-
Protocol: Dissolve vinylcyclohexane (1.0 equiv) in DCM at 0°C. Add m-CPBA (1.1 equiv) portion-wise. Stir at RT for 12h. Quench with saturated Na₂SO₃ and NaHCO₃.
-
Yield: >90% (2-Cyclohexyloxirane).
Step 2: Regioselective Methanolysis (The Critical Step)
Reagents: 2-Cyclohexyloxirane, Methanol (excess), H₂SO₄ (cat.). Mechanism: Acid-catalyzed ring opening. The protonated epoxide opens at the more substituted carbon (C2) due to the stabilization of the partial positive charge by the cyclohexyl group.
-
Protocol: Dissolve epoxide in dry MeOH (10 vol). Add conc. H₂SO₄ (0.05 equiv) at 0°C. Warm to reflux for 4h. Neutralize with Et₃N, concentrate.
-
Product: 2-Cyclohexyl-2-methoxyethanol. (Regioselectivity >20:1 vs. the isomer).
Step 3: Mesylation
Reagents: 2-Cyclohexyl-2-methoxyethanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
-
Protocol: To the alcohol in DCM at 0°C, add TEA (1.5 equiv) followed by MsCl (1.2 equiv). Stir 2h. Aqueous workup.
-
Product: 2-Cyclohexyl-2-methoxyethyl methanesulfonate.
Step 4: Thioacetate Displacement
Reagents: Mesylate intermediate, Potassium Thioacetate (KSAc), DMF. Mechanism: S_N2 substitution. The sulfur nucleophile attacks the primary carbon (C1), displacing the mesylate.
-
Protocol: Dissolve mesylate in DMF. Add KSAc (1.5 equiv). Heat to 60°C for 6h. Dilute with water, extract with EtOAc.
-
Product: S-(2-Cyclohexyl-2-methoxyethyl) ethanethioate.
Step 5: Oxidative Chlorination
Reagents: Thioacetate intermediate, Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), Water/Acetic Acid. Mechanism: Hydrolysis of the thioacetate to the thiol (in situ), followed by oxidation of the sulfur to the sulfonyl chloride.
-
Protocol: Suspend the thioacetate in AcOH/H₂O (5:1). Cool to 0°C. Bubble Cl₂ gas (or add NCS/HCl) until the persistent yellow-green color remains. Degas with N₂. Extract immediately with DCM.
-
Product: This compound .[1]
Mechanistic Visualization
The following diagram details the electronic pathway of the critical regioselective ring opening and the final oxidative chlorination.
Figure 2: Mechanistic pathway highlighting the electronic control of the epoxide opening.
Safety & Handling (Material Safety Data)
-
Reactivity: Sulfonyl chlorides are highly reactive electrophiles. They hydrolyze rapidly in water to form sulfonic acids and HCl gas.
-
Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Causes severe skin burns and eye damage.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive.
-
Quenching: Quench excess reagent with a mixture of ice and saturated sodium bicarbonate solution.
References
-
Chemical Identity & Availability
-
Synthetic Methodology (Epoxide Opening)
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational text on acid-catalyzed regioselectivity). Link
-
-
Synthetic Methodology (Oxidative Chlorination)
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
-
Application Context (Sp3-rich Scaffolds)
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Sources
A Technical Guide to the Synthesis and Spectroscopic Characterization of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Abstract
Sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals and agrochemicals, most notably in the synthesis of sulfonamides.[1][2] This guide focuses on the novel compound 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, a molecule whose specific spectroscopic properties are not yet documented in peer-reviewed literature. Given its novelty, this document eschews a simple data repository format. Instead, it provides a predictive and methodological framework for its synthesis and complete spectroscopic characterization. We will detail a plausible synthetic route, outline rigorous protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and present an expert analysis of the predicted spectroscopic signatures. This guide is intended for researchers and drug development professionals who require a practical, in-depth understanding of how to approach the structural elucidation of new chemical entities.
Proposed Synthesis: A Strategic Approach
The synthesis of a novel sulfonyl chloride requires a reliable and high-yielding protocol. While several general methods exist, such as the oxidative chlorination of thiols or the direct chlorination of sulfonic acids, we propose a robust two-step pathway starting from a commercially available precursor, 2-cyclohexyl-2-methoxyethanol.[3][4][5][6][7] This approach first generates the corresponding sulfonic acid, which is then chlorinated.
Synthetic Workflow
The proposed synthesis involves the oxidation of the precursor alcohol's corresponding thiol (or a derivative) to a sulfonic acid, followed by chlorination. A highly efficient and mild method for the chlorination step utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which offers excellent yields under solvent-free conditions at room temperature, making it superior to harsher, traditional reagents like thionyl chloride or phosphorus pentachloride.[3][4]
Caption: Proposed two-part synthetic workflow for the target compound.
Experimental Protocol: Chlorination of Sulfonic Acid
This protocol is adapted from a general, high-efficiency method for converting sulfonic acids to sulfonyl chlorides.[3][4]
Trustworthiness: This self-validating protocol relies on monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion before proceeding to workup, minimizing the formation of impurities.
-
Preparation: In a clean, dry agate mortar, combine 2-Cyclohexyl-2-methoxyethane-1-sulfonic acid (1.0 mmol) and TAPC (0.3 mmol).
-
Initiation: Grind the mixture with a pestle for approximately 1 minute at room temperature (25 °C).
-
Catalysis: Add potassium chloride (KCl, 20 mol%) along with a single micro-drop of water to the mixture. Continue grinding for an additional 1-3 minutes.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting sulfonic acid spot is no longer visible.
-
Workup: Upon completion, add deionized water (15 mL) to the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x 10 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: If necessary, purify the product via flash column chromatography on silica gel.
Spectroscopic Characterization: A Multi-Technique Approach
The unambiguous structural elucidation of a novel compound is paramount and requires a synergistic application of multiple spectroscopic techniques.[1] Due to the reactivity and moisture sensitivity of sulfonyl chlorides, all sample handling must be performed in a dry environment using anhydrous solvents.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule.[1] We will utilize ¹H, ¹³C, and 2D NMR experiments to map out all atomic connectivities.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonyl chloride into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃, anhydrous). Cap the tube and gently agitate to dissolve.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Employ a standard single-pulse experiment (e.g., 'zg30'). Set acquisition time to ~3 seconds and relaxation delay to 2 seconds. Acquire 16-32 scans.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire 1024-2048 scans.
-
2D NMR (COSY, HSQC): Use standard gradient-selected pulse programs. For COSY, acquire 256 t1 increments with 8 scans each. For HSQC, acquire 256 t1 increments with 16 scans each.
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential for ¹H/¹³C, sine-bell for COSY). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
The structure of this compound contains several distinct proton and carbon environments. The strong electron-withdrawing effect of the sulfonyl chloride group will significantly deshield adjacent protons and carbons.[8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| a : -OCH₃ | ~3.4 | s (3H) | ~58 |
| b : -CH₂ -SO₂Cl | ~3.7 | m (2H, diastereotopic) | ~60 |
| c : -CH (OMe)- | ~3.8 | m (1H) | ~80 |
| d : Cyclohexyl-CH | ~1.9 | m (1H) | ~40 |
| e, f, g : Cyclohexyl-CH₂ | 1.0 - 1.8 | m (10H, overlapping) | 25 - 32 |
-
Interpretation: The ¹H spectrum is expected to show three key multiplets in the downfield region (3.4-3.9 ppm) corresponding to the methoxy, methine, and methylene protons adjacent to the heteroatoms. The remaining 11 protons of the cyclohexyl ring will produce a complex, overlapping signal block in the upfield aliphatic region (1.0-2.0 ppm).[9][10] The ¹³C spectrum will confirm the presence of 9 distinct carbon atoms, with the carbons attached to oxygen and the sulfonyl group appearing significantly downfield.
A COSY experiment is essential to confirm the connectivity between adjacent protons. It will definitively link the methine proton (c ) to both the adjacent methylene protons (b ) and the cyclohexyl methine proton (d ).
Caption: Predicted key ¹H-¹H COSY correlations for the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is a rapid and highly effective technique for identifying key functional groups.[1] For a sulfonyl chloride, the most characteristic signals are the very strong stretching vibrations of the S=O bonds.[8]
-
Sample Preparation: Due to the moisture sensitivity of the compound, use an Attenuated Total Reflectance (ATR) accessory. Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
The IR spectrum will provide definitive evidence for the sulfonyl chloride functional group.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 2850 - 2980 | C-H stretch | Strong | Cyclohexyl, Methylene |
| 1385 - 1410 | S=O asymmetric stretch | Strong, Sharp | Sulfonyl Chloride[1][8][11] |
| 1185 - 1205 | S=O symmetric stretch | Strong, Sharp | Sulfonyl Chloride[1][8][11] |
| 1050 - 1150 | C-O stretch | Strong | Methoxy Ether |
| Below 700 | S-Cl stretch | Medium-Strong | Sulfonyl Chloride[12] |
-
Interpretation: The presence of two intense, sharp bands around 1390 cm⁻¹ and 1195 cm⁻¹ is unambiguous proof of the -SO₂- group.[1][8] These, combined with the strong aliphatic C-H stretches and the C-O ether stretch, will provide a complete functional group profile consistent with the target structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a final piece of structural confirmation.[1]
-
Ionization Method: Use Electron Impact (EI) ionization at 70 eV to induce characteristic fragmentation. For confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) can also be used.
-
Analysis: Analyze the fragments using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 350 amu.
The molecular formula is C₉H₁₇ClO₃S, with a monoisotopic mass of approximately 240.06 Da.[13]
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks will be observed at m/z 240 and m/z 242 in an approximate 3:1 intensity ratio.[1][8] This is a hallmark of a monochlorinated compound.
-
Major Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways.[14][15][16]
-
Loss of Chlorine: The most common initial fragmentation for alkanesulfonyl chlorides is the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 205.[14]
-
Loss of SO₂: The [M - Cl]⁺ ion can subsequently lose sulfur dioxide (SO₂, 64 Da) to yield an alkyl cation at m/z 141.[14]
-
Alpha Cleavage: Cleavage of the C-S bond can occur, generating a [C₈H₁₇O]⁺ fragment (m/z 129) and a SO₂Cl radical.
-
Cyclohexyl Fragmentation: The base peak may arise from a stable fragment of the cyclohexyl ring or the loss of the entire sulfonyl chloride moiety. A fragment corresponding to the cyclohexyl-methoxy-methyl cation [C₈H₁₅O]⁺ at m/z 127 is highly plausible.
-
Conclusion
While this compound is a novel chemical entity without established reference data, its structure can be confidently elucidated through a systematic and multi-faceted analytical strategy. The proposed synthesis provides a clear path to obtaining the material, and the detailed NMR, IR, and MS protocols offer a rigorous framework for its characterization. The predicted spectroscopic data, grounded in established chemical principles, provide a clear set of signatures—including specific NMR chemical shifts, characteristic IR vibrations for the sulfonyl chloride group, and a distinct isotopic pattern in the mass spectrum—that together will allow for its unambiguous identification. This guide serves as a blueprint for researchers tackling the characterization of new sulfonyl chlorides and other reactive intermediates in a drug discovery or chemical development setting.
References
-
Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011, 2671-2674. [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry. [Link]
-
Blotny, G. (2006). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Movassagh, B., & Soleyman-Behbehani, S. (2006). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett. [Link]
-
King, J. F., & Lee, T. M. (1969). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry. [Link]
-
Jensen, F. R., & Beck, B. H. (1968). Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
PubChemLite. (2026). This compound (C9H17ClO3S). [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
Sources
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- 16. chemguide.co.uk [chemguide.co.uk]
Starting materials for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride synthesis
Executive Summary
This guide details the strategic selection of starting materials and the associated synthetic pathway for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785515-46-9). This compound is a critical electrophilic building block for sulfonamide-based pharmacophores.
While the compound can be derived from the corresponding alcohol via a mesylate intermediate, this guide prioritizes a de novo synthesis from vinylcyclohexane . This route offers researchers greater autonomy, lower raw material costs, and higher control over impurity profiles compared to sourcing expensive, often unavailable specialty alcohols.
Key Reaction Sequence:
-
Regioselective Bromo-methoxylation: Vinylcyclohexane
1-Bromo-2-cyclohexyl-2-methoxyethane. -
Sulfur Installation: Nucleophilic displacement with Thiourea.
-
Oxidative Chlorosulfonylation: Conversion of the isothiouronium salt to the sulfonyl chloride.[1][2][3]
Strategic Retrosynthesis
The following logic map illustrates the disconnection strategy, validating the choice of Vinylcyclohexane as the primary commodity starting material.
Figure 1: Retrosynthetic analysis showing the disconnection of the C-S and C-O bonds to reveal Vinylcyclohexane as the optimal precursor.
Core Starting Materials & Specifications
The quality of the final sulfonyl chloride is strictly dependent on the purity of the alkene and the integrity of the oxidant system.
Primary Carbon Source: Vinylcyclohexane
-
Role: Provides the carbon skeleton and the reactive alkene handle for functionalization.
-
CAS: 695-12-5
-
Rationale: Vinylcyclohexane directs the regiochemistry of the addition. The bulky cyclohexyl group ensures that during electrophilic addition, the transient bromonium ion opens at the secondary carbon (C2) due to better charge stabilization, placing the methoxy group exactly where required (C2) and the bromine at the terminus (C1).
| Parameter | Specification | Criticality |
| Purity | High. Impurities like ethylidenecyclohexane (isomer) will lead to inseparable regioisomers. | |
| Stabilizer | 10-50 ppm BHT | Medium. Prevents polymerization during storage. Must be compatible with oxidative steps. |
| Water Content | Low. The first step is in methanol, but excess water can compete with methanol as a nucleophile (forming the alcohol impurity). |
Halogen Source: N-Bromosuccinimide (NBS)
-
Role: Source of electrophilic bromine (
) for the initial alkene activation. -
CAS: 128-08-5
-
Why NBS over
? Liquid bromine is hazardous and difficult to dispense accurately on small scales. NBS provides a controlled release of , reducing side reactions (like radical allylic bromination) and simplifying handling.
Sulfur Source: Thiourea[4]
-
Role: Nucleophile for displacing the terminal bromide to install the sulfur atom.
-
CAS: 62-56-6
-
Advantage: Thiourea reacts rapidly with primary alkyl halides to form isothiouronium salts . These salts are crystalline, odorless, and easy to purify by filtration, avoiding the use of foul-smelling thiols or hazardous sodium hydrosulfide.
Oxidant System: N-Chlorosuccinimide (NCS) & HCl
-
Role: Converts the isothiouronium salt directly to the sulfonyl chloride.
-
Why this system? Traditional methods use Chlorine gas (
), which is highly toxic and corrosive. The NCS/HCl system generates in situ in stoichiometric amounts, providing a "greener" and safer benchtop protocol [1].
Technical Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating; the success of each step is visually or analytically distinct before proceeding.
Step 1: Regioselective Bromo-methoxylation
Reaction: Vinylcyclohexane + NBS + MeOH
-
Setup: Dissolve Vinylcyclohexane (1.0 equiv) in anhydrous Methanol (10 vol).
-
Addition: Add NBS (1.1 equiv) portion-wise at 0°C to control the exotherm.
-
Mechanism: The cyclohexyl group sterically and electronically directs the Methanol attack to the C2 position (Markovnikov-like opening).
-
Validation: Monitor by TLC/GC. Disappearance of the alkene signal.
-
Workup: Quench with aqueous sodium bisulfite (removes residual bromine). Extract with hexanes.
Step 2: Formation of Isothiouronium Salt
Reaction: Bromide + Thiourea
-
Setup: Dissolve the crude bromide from Step 1 in Ethanol.
-
Reagent: Add Thiourea (1.1 equiv).
-
Condition: Reflux for 2–4 hours.
-
Validation (Critical): Upon cooling, the product should precipitate as a white crystalline solid. Filtration provides high-purity intermediate without chromatography.
-
Note: If no precipitate forms, addition of diethyl ether can induce crystallization.
-
Step 3: Oxidative Chlorosulfonylation
Reaction: Isothiouronium Salt + NCS + HCl/Water
-
Setup: Suspend the salt in Acetonitrile/Water (5:1). Cool to <10°C.[4]
-
Reagent: Add NCS (4.0 equiv). Then, add 2M HCl (catalytic to stoichiometric) dropwise.
-
Observation: The mixture will turn yellow-green (in situ
) and then clear as the sulfonyl chloride forms. -
Workup: Extract immediately with Dichloromethane (DCM). Wash with cold brine.
-
Stability Warning: Sulfonyl chlorides are moisture sensitive. Store the final product under inert gas (Nitrogen/Argon) in a freezer.
Mechanistic Visualization
The following diagram details the oxidative chlorination mechanism, the most complex step in the sequence.
Figure 2: Simplified mechanistic flow of the oxidative chlorination of isothiouronium salts [2].
References
-
Yang, Z., & Xu, J. (2013).[3] "Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation". Synthesis, 45(12), 1675-1682.
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides using NCS/HCl/Water System". Synthesis, 2006(24), 4131-4134.
-
BenchChem. "this compound Product Page". (Verified Catalog Item).
Sources
An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of key physicochemical properties—specifically the molecular weight and the predicted n-octanol/water partition coefficient (XlogP)—of the synthetic intermediate, 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS No: 1785515-46-9). As a member of the alicyclic sulfonyl chloride family, this compound serves as a versatile reagent in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical applications.[1] Understanding its molecular weight and lipophilicity is fundamental for researchers and drug development professionals in predicting its behavior in both synthetic and biological systems. This document outlines the methodologies for determining these properties, presents the predicted values, and offers expert insights into their implications for medicinal chemistry and drug discovery workflows.
Introduction: The Significance of Physicochemical Properties in Synthesis and Drug Discovery
This compound is a reactive chemical intermediate used in organic synthesis.[1] Its utility stems from the sulfonyl chloride functional group, which is a highly reactive electrophile that readily participates in reactions with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The presence of a cyclohexyl and a methoxyethyl group provides specific steric and electronic properties that can be leveraged to achieve desired selectivity in complex syntheses.[1]
For scientists in drug development, two of the most fundamental properties of any molecule are its molecular weight and its lipophilicity. These parameters are critical determinants of a compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Molecular Weight (MW) is a measure of a molecule's size. It is a crucial parameter in early-stage drug discovery, famously incorporated into frameworks like Lipinski's Rule of Five, which suggests that oral bioavailability is more likely for compounds with a molecular weight under 500 g/mol .
-
Lipophilicity , often expressed as the logarithm of the n-octanol/water partition coefficient (logP), describes a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) one. This property is a key predictor of a molecule's ability to cross biological membranes, its solubility, and its potential for off-target binding. Computationally predicted logP values, such as XlogP, provide an essential early-stage estimation of this property before a compound is even synthesized.[2][3]
This guide will provide a detailed examination of these two properties for this compound, grounding the discussion in established scientific principles and computational methodologies.
Physicochemical Properties of this compound
The core physicochemical properties of this compound are derived from its molecular structure. The predicted values are essential for planning its use in synthetic schemes and for preliminary assessment in discovery projects.
Molecular Weight
The molecular weight of a compound is calculated by summing the atomic weights of all constituent atoms in its molecular formula.[4][5] The molecular formula for this compound is C₉H₁₇ClO₃S.[6]
The calculation is as follows:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
|---|---|---|---|---|
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 1 | 32.065 | 32.065 |
| Total | | | | 240.75 g/mol |
The calculated molecular weight is approximately 240.74 g/mol .[1]
Predicted Lipophilicity (XlogP)
XlogP is a computationally predicted value for the logarithm of the n-octanol/water partition coefficient. It is derived using an atom-additive method that calculates logP based on the contributions of individual atoms and correction factors for intramolecular interactions.[3][7] This method is widely used due to its accuracy for a broad range of organic compounds.[7] For this compound, the predicted XlogP value provides an estimate of its relative solubility in lipid-like versus aqueous environments.
Data Summary
The key identifying and physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-cyclohexyl-2-methoxyethanesulfonyl chloride | [6] |
| CAS Number | 1785515-46-9 | [1] |
| Molecular Formula | C₉H₁₇ClO₃S | [6] |
| Molecular Weight | 240.74 g/mol | [1] |
| Predicted XlogP | 2.7 | [6] |
Methodologies for Property Determination
The values presented in this guide are determined through standardized and validated methods. The molecular weight is an exact calculation, while XlogP is a prediction derived from robust computational models.
Experimental Protocol: Molecular Weight Calculation
The molecular weight of a compound is a fundamental property that can be calculated precisely from its known molecular formula. This protocol details the requisite steps.
Objective: To accurately calculate the molecular weight of this compound from its molecular formula.
Materials:
-
Molecular Formula: C₉H₁₇ClO₃S
-
A standard Periodic Table of the Elements providing atomic weights.
Procedure:
-
Identify Constituent Elements: Deconstruct the molecular formula to identify all unique elements present. For C₉H₁₇ClO₃S, the elements are Carbon (C), Hydrogen (H), Chlorine (Cl), Oxygen (O), and Sulfur (S).
-
Count Atoms of Each Element: Determine the number of atoms for each element as indicated by the subscripts in the formula.
-
Carbon: 9
-
Hydrogen: 17
-
Chlorine: 1
-
Oxygen: 3
-
Sulfur: 1
-
-
Obtain Atomic Weights: Using a periodic table, find the standard atomic weight for each element.
-
C: ~12.011 g/mol
-
H: ~1.008 g/mol
-
Cl: ~35.453 g/mol
-
O: ~15.999 g/mol
-
S: ~32.065 g/mol
-
-
Calculate Total Mass for Each Element: Multiply the atom count by the atomic weight for each element.[4]
-
Total C mass = 9 × 12.011 = 108.099 g/mol
-
Total H mass = 17 × 1.008 = 17.136 g/mol
-
Total Cl mass = 1 × 35.453 = 35.453 g/mol
-
Total O mass = 3 × 15.999 = 47.997 g/mol
-
Total S mass = 1 × 32.065 = 32.065 g/mol
-
-
Sum for Molecular Weight: Add the total masses of all elements to arrive at the final molecular weight.[4]
-
MW = 108.099 + 17.136 + 35.453 + 47.997 + 32.065 = 240.75 g/mol
-
This self-validating protocol ensures an accurate and reproducible determination of the molecular weight based on the universally accepted atomic weights.
Overview of Computational XlogP Prediction
Experimental determination of logP can be resource-intensive.[3] Therefore, computational (in silico) prediction methods are indispensable in modern drug discovery for rapid screening of large numbers of virtual or newly synthesized compounds.[2][8]
The Principle of Partitioning: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this value, logP, is used for convenience.
Computational Approaches: There are several classes of computational methods for predicting logP.[3]
-
Atom-based Methods (e.g., XLOGP3, AlogP): These methods calculate logP by summing the contributions of individual atoms or small functional groups.[3] The XLOGP3 algorithm, for instance, uses a set of 87 atom/group types and applies correction factors to account for their chemical environment.[7] It is calibrated on a large training set of compounds with experimentally determined logP data to ensure high predictive accuracy.[7]
-
Fragment-based Methods: These methods deconstruct a molecule into larger, predefined fragments and sum the known logP contributions of these fragments.
-
Property-based Methods: These more complex methods use quantum chemical calculations or other physical principles to estimate the transfer free energy of a molecule between water and n-octanol, from which logP can be derived.[3]
The predicted XlogP value of 2.7 for the target compound was likely generated using a sophisticated atom-based method, such as that available through databases like PubChem.[6]
Workflow for In Silico Property Prediction
The process of deriving these key molecular properties computationally follows a logical and reproducible workflow. This workflow begins with a unique chemical identifier and proceeds through structure retrieval to property calculation using validated algorithms.
Caption: Computational workflow for predicting molecular properties.
Discussion and Field Insights
As a Senior Application Scientist, interpreting these values within the context of drug discovery and development is paramount. The numbers themselves are less important than what they imply about the molecule's potential behavior.
Interpretation of Molecular Weight (240.74 g/mol )
With a molecular weight of approximately 240.74 g/mol , this compound falls well within the range typical for small-molecule fragments and synthetic intermediates. When this moiety is incorporated into a larger molecule, its size contribution is modest. This is advantageous in lead optimization campaigns where maintaining a low overall molecular weight is critical for ensuring good oral bioavailability and favorable ADME properties, in line with principles like the "Rule of Five."
Interpretation of Predicted XlogP (2.7)
An XlogP value of 2.7 indicates that the compound is moderately lipophilic.
-
Positive Value: A positive logP value signifies a preference for the nonpolar (n-octanol) phase over the aqueous phase.
-
Magnitude (2.7): This value sits in a favorable "sweet spot" for many drug discovery programs. It suggests that molecules derived from this intermediate may have sufficient lipophilicity to cross cell membranes via passive diffusion. However, it is not excessively high, which helps mitigate risks associated with high lipophilicity, such as poor aqueous solubility, high plasma protein binding, and potential for promiscuous binding to off-target proteins.
It is critical to remember that this is a predicted value for a reactive intermediate. The final logP of a derivative will depend heavily on the nucleophile that displaces the chloride. For example, reacting it with a polar amine will likely result in a product with a lower logP than reacting it with a nonpolar aromatic group.
Application in Drug Development
In a practical drug development setting, these predicted values for an intermediate like this compound are used to:
-
Guide Library Design: Medicinal chemists can use this intermediate to systematically modify a lead compound, knowing that the resulting increase in lipophilicity and molecular weight will be moderate and predictable.
-
Prioritize Synthetic Routes: When multiple synthetic intermediates are available, those with predicted properties that are more likely to lead to drug-like final products will be prioritized.
-
Inform Early ADME Models: Even before synthesis, the predicted properties of virtual products made from this intermediate can be fed into more complex models that predict absorption, solubility, and other key drug-like characteristics.
Conclusion
This compound is a synthetic building block with defined physicochemical properties that are highly relevant to its application in research and development. Its calculated molecular weight of 240.74 g/mol and predicted XlogP of 2.7 characterize it as a moderately sized and moderately lipophilic reagent. These properties are favorable for its use in constructing larger molecules within the typical "drug-like" chemical space. For researchers in medicinal chemistry and drug discovery, these in silico-derived values provide a critical, data-driven foundation for making informed decisions in synthetic design and lead optimization, ultimately accelerating the development of new therapeutic agents.
References
- How to Calculate Molecular Weight: 6 Steps (with Pictures). (2025, July 3). wikiHow.
- This compound | 1785515-46-9. Benchchem.
- Molecular Weight Analysis: Methods and Applic
- Which method is most suitable and accurate for determining molecular weight of polymers? (2012, August 7).
- Molecular Weight Determination. (2022, August 28). Chemistry LibreTexts.
- Molecular Weight Calcul
- On-line Lipophilicity/Aqueous Solubility Calculation Software.
- Deep Learning Methods to Help Predict Properties of Molecules from SMILES.
- This compound (C9H17ClO3S). PubChemLite.
- Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge.
- PrologP. CompuDrug.
- 2-Methoxyethane-1-sulfonyl chloride. PubChem.
- Lin, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
Sources
- 1. This compound | 1785515-46-9 | Benchchem [benchchem.com]
- 2. PrologP | www.compudrug.com [compudrug.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]
- 5. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 6. PubChemLite - this compound (C9H17ClO3S) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Efficient Sulfonylation using 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Topic: Using 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride in Sulfonamide Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Structural Significance
In modern fragment-based drug discovery (FBDD), increasing the fraction of sp3-hybridized carbons (
Unlike planar aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent presents unique challenges:
-
Steric Bulk: The
-cyclohexyl group creates significant steric hindrance, potentially retarding nucleophilic attack. -
Electronic Effects: The
-methoxy group provides inductive electron withdrawal, increasing the electrophilicity of the sulfur atom, but also introduces the risk of side reactions (e.g., -elimination). -
Mechanistic Duality: As an aliphatic sulfonyl chloride with
-protons, it can react via direct nucleophilic substitution ( -like) or a sulfene intermediate ( -like) depending on the base used.
This guide provides optimized protocols to maximize yield and purity while suppressing common aliphatic sulfonyl chloride decomposition pathways.
Critical Handling & Stability
Aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts.
-
Moisture Sensitivity: Highly susceptible to hydrolysis, forming the corresponding sulfonic acid (
). This reaction is irreversible and autocatalytic as the generated HCl accelerates degradation. -
Thermal Instability: Avoid heating above 40°C in the presence of strong bases to prevent the formation of vinyl sulfones via
-elimination or sulfene polymerization. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Reaction Mechanism & Strategy
To achieve high yields, one must select conditions that favor Path A (Sulfonylation) over Path B (Hydrolysis) or Path C (Sulfene/Elimination) .
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the role of nucleophilic catalysis (DMAP) in stabilizing the reactive intermediate.
Caption: Figure 1. Competitive pathways in aliphatic sulfonylation. The Green path (DMAP catalysis) is preferred for sterically hindered substrates to avoid the Red path (Sulfene formation/Elimination).
Experimental Protocols
Method A: Standard Synthesis (Primary/Unencumbered Amines)
Applicability: Primary alkyl amines, anilines with minimal ortho-substitution. Key Concept: Uses a non-nucleophilic base (DIPEA) to scavenge HCl without promoting sulfene formation.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine (1.1 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Low temperature suppresses hydrolysis and elimination side reactions.
-
Addition: Dissolve This compound (1.0 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The sulfonyl chloride spot (usually high Rf) should disappear.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.
-
Wash with Sat. NaHCO₃ (1 x 10 mL) to remove any sulfonic acid byproducts.
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
Method B: DMAP-Catalyzed Synthesis (Hindered/Weak Amines)
Applicability: Secondary amines, electron-deficient anilines, or when the sulfonyl chloride is old/degraded. Key Concept: DMAP acts as a "nucleophilic shuttle," forming a reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack than the parent chloride.
Reagents:
-
Sulfonyl Chloride (1.2 equiv)
-
Amine (1.0 equiv)
-
Pyridine (2.0 equiv) OR TEA (2.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%)
-
Solvent: DCM or THF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: In a dried vial/flask under Nitrogen, dissolve the Amine (1.0 mmol), Base (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL).
-
Addition: Add This compound (1.2 mmol) in one portion at 0°C .
-
Note: A slight excess of sulfonyl chloride is used here because the reaction time may be longer, increasing the window for hydrolysis.
-
-
Reaction: Stir at RT for 12–16 hours .
-
Optimization: If conversion is <50% after 4 hours, heat to 35°C. Do not reflux.
-
-
Quench: Add 0.5 mL of water and stir for 15 minutes to hydrolyze excess sulfonyl chloride.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Crucial Step: Wash with 10% Citric Acid or 1M HCl (3 x 15 mL) to rigorously remove the DMAP and Pyridine/TEA. Residual DMAP can complicate purification.
-
Dry organic layer (Na₂SO₄) and concentrate.
-
Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR | ||
| 1H NMR | Methoxy group ( | |
| LC-MS | Parent ion of sulfonamide. | |
| LC-MS | Sulfonic Acid: Indicates hydrolysis. Check solvent dryness. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Use fresh reagent. Switch to Method B (Excess reagent). |
| No Reaction | Steric Hindrance | The cyclohexyl group blocks attack. Use Method B (DMAP) and increase time. |
| Complex Mixture | Sulfene Polymerization | Base was too strong or added too fast. Switch from TEA to DIPEA or Pyridine. Keep at 0°C longer. |
| Product is Oil | Lipophilicity | The cyclohexyl/methoxy combo makes the product greasy. Purify via C18 Reverse Phase chromatography if Silica fails. |
References
-
General Sulfonamide Synthesis
-
DMAP Catalysis Mechanism
-
Importance of Fsp3 in Drug Design
- Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009, 52, 6752–6756.
-
Aliphatic Sulfonyl Chloride Stability
-
King, J. F. "The chemistry of sulfenes." Acc.[5] Chem. Res.1975 , 8, 10–17.
- Explains the -proton elimination pathway (sulfene formation) relevant to this specific molecule.
-
Sources
Application Notes and Protocols: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride in Medicinal Chemistry
Introduction: A Modern Reagent for Complex Scaffolds
Sulfonyl chlorides have been a cornerstone of organic synthesis since the early 20th century, with reagents like methanesulfonyl chloride (MsCl) and toluenesulfonyl chloride (TsCl) being fundamental tools.[1] The evolution of medicinal chemistry has driven the need for more sophisticated reagents that offer greater control over steric and electronic properties. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785515-46-9) represents a modern advancement in this class, emerging in the 2010s to meet the demand for diversified sulfonylating agents for complex molecular architectures.[1]
This reagent belongs to the alicyclic sulfonyl chloride subclass and is distinguished by its cyclohexyl moiety and a methoxyethyl chain.[1] The introduction of the bulky cyclohexyl group is a key design feature intended to modulate steric hindrance, thereby enhancing selectivity in nucleophilic substitution reactions.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile reagent in medicinal chemistry, with a focus on the preparation of sulfonamides—a privileged functional group in a wide array of therapeutic agents.[2][3]
Physicochemical Properties and Structural Analogs
A clear understanding of the physicochemical properties of this compound is essential for its effective application. While comprehensive experimental data for some properties are not widely published, we can compile known and predicted values.
| Property | Value | Source |
| CAS Number | 1785515-46-9 | [1] |
| Molecular Formula | C9H17ClO3S | PubChemLite |
| Molecular Weight | 240.74 g/mol | [1] |
| InChI Key | UJCJXHZWSNOHNI-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.7 | PubChemLite |
The structural features of this reagent offer distinct advantages over simpler alkyl or aryl sulfonyl chlorides. The table below provides a comparison with related analogs.
| Compound | Key Features |
| Methanesulfonyl chloride | Simple alkyl structure; high electrophilicity.[1] |
| Toluenesulfonyl chloride | Aromatic, provides rigidity. |
| This compound | Alicyclic with steric bulk; allows for fine-tuning of reactivity and selectivity.[1] |
Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for its application in medicinal chemistry programs. A robust two-step procedure starting from the corresponding alcohol is presented below. This method involves the formation of a sulfonate ester intermediate, which is then converted to the desired sulfonyl chloride.[1]
Experimental Workflow: Synthesis of the Reagent
Caption: Workflow for the two-step synthesis of the title compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
2-Cyclohexyl-2-methoxyethanol
-
Methanesulfonic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Standard laboratory glassware and purification apparatus
Step 1: Sulfonate Ester Formation [1]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Cyclohexyl-2-methoxyethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of methanesulfonic anhydride (1.2 eq) in DCM via the dropping funnel, maintaining the internal temperature below 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate ester. This intermediate can be carried forward without further purification if purity is high (typically 85-90%).
Step 2: Chlorination with Thionyl Chloride [1]
-
Place the crude mesylate ester in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add an excess of thionyl chloride (SOCl₂, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 70°C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to afford the final product.
Note: This protocol requires stringent moisture control, as sulfonyl chlorides are sensitive to hydrolysis.[1]
Application in Medicinal Chemistry: Synthesis of Sulfonamides
The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides. The sulfonamide functional group is a key component of numerous approved drugs, including antibiotics, diuretics, and protease inhibitors.[2][3] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.
General Reaction Scheme
Caption: General synthesis of sulfonamides.
Protocol: Sulfonamide Synthesis
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous solvent (e.g., DCM, THF, or pyridine)
-
Base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq). If using pyridine as the solvent, it also serves as the base.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent. The steric hindrance of the cyclohexyl group may necessitate slightly longer reaction times or elevated temperatures compared to less hindered sulfonyl chlorides.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Expert Insight: The choice of base and solvent is crucial. For less nucleophilic amines, using pyridine as both the solvent and base can be effective.[2] For more standard reactions, triethylamine in DCM is a common choice.[2]
Case Study: A Representative Application
To illustrate the utility of this compound, we present a representative synthesis of a hypothetical sulfonamide with potential biological relevance. Let's consider the reaction with 4-aminotetrahydropyran, a common scaffold in medicinal chemistry.
Synthesis of N-(tetrahydro-2H-pyran-4-yl)-2-cyclohexyl-2-methoxyethane-1-sulfonamide
Caption: Synthesis of a representative sulfonamide.
Rationale for using this compound:
-
Modulation of Physicochemical Properties: The cyclohexyl group significantly increases the lipophilicity (as indicated by the predicted XlogP) of the resulting sulfonamide compared to a methyl or ethyl analog. This can be strategically employed to enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
-
Metabolic Stability: The bulky cyclohexyl group can sterically shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), potentially improving the pharmacokinetic profile of the final compound.
-
Vectorial Exploration of Chemical Space: The methoxyethyl tail provides a handle for further functionalization and allows for the exploration of different regions of a target's binding site.
Conclusion and Future Perspectives
This compound is a valuable reagent for modern medicinal chemistry, offering a sophisticated tool for the synthesis of complex sulfonamides. Its unique steric and electronic properties allow for the fine-tuning of molecular characteristics critical for drug discovery, including potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this reagent in their drug development programs. As the demand for novel chemical entities continues to grow, the strategic application of well-designed building blocks like this compound will be paramount to success.
References
-
PubChemLite. (n.d.). This compound (C9H17ClO3S). Retrieved from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
- Barceló-García, M., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Organic Syntheses Procedure: 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2, 214-226.
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Use of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride as a protecting group for amines
This guide details the application of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (referred to herein as CMES-Cl ) as a specialized protecting group for amines.
Part 1: Core Directive & Executive Summary
Reagent Profile:
-
Name: this compound
-
CAS: 1785515-46-9
-
Abbreviation: CMES-Cl
-
Class: 2-Substituted Aliphatic Sulfonyl Chloride
-
Primary Utility: Protection of primary and secondary amines as sulfonamides.
Scientific Rationale: While classical sulfonamides (Tosyl, Mesyl) are widely used, they often suffer from poor solubility in non-polar solvents or excessive crystallinity. The CMES group introduces a cyclohexyl moiety (lipophilicity/steric bulk) and a methoxyethyl backbone (chelation potential/solvation). This unique structural combination offers:
-
Enhanced Lipophilicity: Improves solubility of polar amine substrates in organic solvents (DCM, THF) during intermediate synthetic steps.
-
Steric Shielding: The bulky cyclohexyl group at the
-position protects the sulfonamide nitrogen from unwanted alkylation or side reactions more effectively than linear alkyl sulfonyls. -
Orthogonal Stability: Highly stable to acidic (TFA/HCl) and basic (NaOH/LiOH) conditions, making it orthogonal to Boc and Fmoc groups.
Part 2: Scientific Integrity & Logic (Mechanism)
Protection Mechanism (Nucleophilic Substitution)
The reaction proceeds via a standard nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, displacing chloride. The addition of a base (TEA or DIPEA) neutralizes the generated HCl.
Deprotection Strategy (Reductive Cleavage)
Unlike "safety-catch" sulfonamides (e.g., SES) that rely on
-
Primary Method: Magnesium in Methanol (Mg/MeOH). This mild reductive method cleaves the S-N bond under sonication.
-
Alternative Method: Sodium Naphthalenide (Na/Nap). A stronger reducing agent for stubborn substrates.
Why not Acid/Base Hydrolysis? Sulfonamides are notoriously resistant to hydrolysis. The CMES group is designed to survive harsh pH extremes, necessitating reductive cleavage for removal.
Part 3: Visualization (Pathway Diagram)
Caption: Logical flow of Amine Protection using CMES-Cl and subsequent Reductive Deprotection.
Part 4: Experimental Protocols
Protocol A: Protection of Amines with CMES-Cl
Target: Conversion of primary/secondary amine to CMES-sulfonamide.
Materials:
-
Amine substrate (1.0 equiv)
-
CMES-Cl (1.2 equiv) [CAS: 1785515-46-9]
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
DMAP (0.1 equiv, optional catalyst for steric bulk)
Step-by-Step:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under inert atmosphere (
or Ar). -
Base Addition: Add TEA (2.0 mmol, 280 µL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add CMES-Cl (1.2 mmol, ~290 mg) dropwise (either neat or dissolved in minimal DCM).
-
Note: If the amine is sterically hindered, add DMAP (0.1 mmol) to accelerate the reaction.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel chromatography. The lipophilic cyclohexyl group typically improves separation from polar impurities.
Protocol B: Deprotection via Mg/MeOH (Reductive Cleavage)
Target: Regeneration of free amine.
Materials:
-
CMES-Protected Amine (1.0 equiv)
-
Magnesium turnings (50 equiv) - Must be activated or freshly ground.
-
Methanol (anhydrous, HPLC grade)
-
Ultrasonic bath
Step-by-Step:
-
Dissolution: Dissolve the sulfonamide (0.5 mmol) in anhydrous Methanol (10 mL).
-
Activation: Add Magnesium turnings (25 mmol, ~600 mg).
-
Tip: If the reaction is sluggish, add a catalytic amount of iodine (
) to activate the Mg surface.
-
-
Reaction: Place the flask in an ultrasonic bath. Sonicate at RT. The reaction is exothermic; ensure temperature does not exceed 50°C.
-
Timeline: Reaction typically completes in 1–4 hours. The solution will turn turbid as magnesium methoxide forms.
-
-
Quench: Carefully pour the mixture into saturated
solution (Caution: Gas evolution). -
Extraction: Extract with EtOAc or DCM. If the amine is water-soluble, adjust pH to >10 before extraction.
-
Isolation: Dry and concentrate to yield the free amine.
Part 5: Data Presentation & Comparison
Table 1: Comparison of CMES with Standard Sulfonyl Protecting Groups
| Feature | CMES (Cyclohexyl-Methoxy) | Ts (Tosyl) | Ns (Nosyl) | SES (Trimethylsilylethyl) |
| Lipophilicity | High (Cyclohexyl group) | Moderate | Low | Moderate |
| Steric Bulk | High (Shields N-atom) | Moderate | Moderate | Moderate |
| Acid Stability | Excellent (Stable to TFA) | Excellent | Excellent | Excellent |
| Base Stability | Excellent | Excellent | Poor (Fukuyama alkylation) | Excellent |
| Deprotection | Mg/MeOH (Reductive) | Na/Nap (Harsh) | Thiophenol/Base | Fluoride (TBAF) |
| Cost | High (Specialty) | Low | Moderate | High |
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General reference for sulfonamide stability and reductive cleavage protocols).
-
Alonso, D. A., & Najera, C. (2004). Mg/MeOH-mediated desulfonylation of sulfonamides. Journal of Organic Chemistry, 69(5), 1676-1679. (Protocol basis for Mg/MeOH deprotection).
-
PubChem. (n.d.). Compound Summary for CID 105502521: this compound. National Library of Medicine. Retrieved from [Link]
Application Notes & Protocols: Experimental Setup for Sulfonylation Reactions with 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Introduction: The Strategic Advantage of Steric Influence in Sulfonylation
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the formation of sulfonamide and sulfonate ester linkages remains a cornerstone transformation.[1] These moieties are integral to a vast array of biologically active molecules, prized for their metabolic stability and ability to participate in crucial hydrogen bonding interactions.[2][3] The choice of sulfonylating agent is a critical parameter that dictates the success, selectivity, and scope of these reactions.
This guide focuses on 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9), a reagent designed to leverage steric and electronic properties for enhanced control in complex syntheses.[4] Unlike simple, highly reactive agents like methanesulfonyl chloride (MsCl), the introduction of a bulky cyclohexyl group adjacent to the sulfonyl moiety modulates the reagent's reactivity.[4][5] This structural feature can lead to improved selectivity, particularly in reactions with substrates possessing multiple nucleophilic sites or in minimizing undesired side reactions such as di-sulfonylation of primary amines.[4][6]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound. We will delve into the mechanistic rationale behind protocol choices, provide detailed, step-by-step experimental procedures for the synthesis of both sulfonamides and sulfonate esters, and offer field-proven insights for troubleshooting and optimization.
Scientific Principles & Experimental Design
The sulfonylation reaction proceeds via a nucleophilic attack of an amine or alcohol on the highly electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group, forming a new sulfur-nitrogen (sulfonamide) or sulfur-oxygen (sulfonate ester) bond. The reaction cogenerates hydrogen chloride (HCl), which must be neutralized by a base to prevent protonation of the nucleophile and drive the reaction to completion.[7]
The Role of Steric Hindrance
The defining feature of this compound is its steric bulk. While high reactivity is often desired, it can be a double-edged sword, leading to a lack of selectivity and the formation of byproducts. The cyclohexyl group provides a steric shield around the electrophilic sulfur center. This can be advantageous in several scenarios:
-
Enhanced Regioselectivity: When a substrate contains multiple nucleophiles of similar intrinsic reactivity (e.g., a primary and a secondary alcohol), the sterically demanding sulfonyl chloride may preferentially react with the less hindered site.
-
Suppression of Di-sulfonylation: Primary amines can react with two equivalents of a sulfonyl chloride to yield an undesired di-sulfonylated product.[6] The steric bulk of this compound can significantly disfavor the second sulfonylation step, improving the yield of the desired mono-sulfonamide.[6]
It is important to note that steric effects can be complex; in some systems, steric hindrance can counterintuitively accelerate substitution at a sulfonyl sulfur center by destabilizing the ground state of the reagent.[8] Therefore, empirical optimization for each new substrate is recommended.
Causality Behind Reagent Selection
The choice of base and solvent is critical for a successful sulfonylation reaction and is dictated by the nature of the nucleophile.
-
Base Selection:
-
Triethylamine (TEA) vs. Pyridine: TEA is a stronger, non-nucleophilic, sterically hindered base, effective at scavenging HCl.[9] Pyridine is a weaker base but can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[10] This catalytic activity can be beneficial, especially for less reactive nucleophiles. However, for the sterically hindered this compound, a simple, non-nucleophilic base like TEA or diisopropylethylamine (DIPEA) is often a reliable starting point to avoid complicating the reaction profile.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst used in sub-stoichiometric amounts alongside a tertiary amine base.[10] It is particularly effective for the sulfonylation of sterically hindered alcohols or other challenging, weakly nucleophilic substrates.[10][11] Its use can dramatically accelerate reaction rates.
-
-
Solvent Selection:
-
Aprotic solvents are standard to prevent reaction with the sulfonyl chloride. Dichloromethane (DCM) is an excellent first choice due to its inertness and ability to dissolve a wide range of organic compounds. Other options include tetrahydrofuran (THF), acetonitrile (MeCN), and diethyl ether.[7]
-
Experimental Protocols
Safety First: Handling Alkyl Sulfonyl Chlorides
Alkyl sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive compounds that cause severe skin burns and eye damage.[12][13] All manipulations must be performed in a certified chemical fume hood.[12] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are a suitable choice), and tightly fitting safety goggles or a face shield, is mandatory.[14] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the reagent.[12]
Protocol 1: Synthesis of a Sulfonamide from a Primary or Secondary Amine
This protocol details a general procedure for the reaction of this compound with a representative amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (to achieve a concentration of ~0.1-0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution via a dropping funnel over 20-30 minutes. The slow addition is crucial to control the reaction exotherm and to minimize side reactions like di-sulfonylation.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[15]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: Synthesis of a Sulfonate Ester from an Alcohol
This protocol is tailored for the sulfonylation of alcohols, with specific considerations for sterically hindered substrates.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic, optional for hindered alcohols)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), triethylamine (1.5 eq.), and (if needed) DMAP (0.1 eq.) in anhydrous DCM (~0.1-0.2 M).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: Monitor the disappearance of the starting alcohol by TLC or LC-MS.
-
Workup and Purification: Follow steps 6-8 as described in Protocol 1 to isolate and purify the target sulfonate ester.
Data Presentation & Workflow Visualization
Table 1: General Reaction Parameters and Considerations
| Parameter | Nucleophile: Amine | Nucleophile: Alcohol | Rationale & Key Considerations |
| Stoichiometry | Sulfonyl Chloride: 1.05-1.2 eq. | Sulfonyl Chloride: 1.1-1.5 eq. | A slight excess of the sulfonyl chloride ensures full conversion of the nucleophile. |
| Base | TEA, DIPEA, or Pyridine (1.5-2.0 eq.) | Pyridine or TEA (1.5-2.0 eq.) | TEA is a strong, non-nucleophilic base. Pyridine is a weaker base but a better nucleophilic catalyst.[16][17] |
| Catalyst | Generally not required | DMAP (0.1 eq.) for hindered alcohols | DMAP significantly accelerates the sulfonylation of poorly reactive alcohols.[10] |
| Solvent | Anhydrous DCM, THF, MeCN | Anhydrous DCM, THF | Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm. Reactions with hindered substrates may require gentle heating. |
| Reaction Time | 4 - 18 hours | 2 - 12 hours | Monitor by TLC/LC-MS for completion. Steric hindrance can prolong reaction times. |
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonylation reactions.
Mechanistic Pathway
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. This compound | 1785515-46-9 | Benchchem [benchchem.com]
- 5. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Efficient Catalyst DMAP [en.highfine.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bdmaee.net [bdmaee.net]
Application Note: The Role of the Methoxy Group in the Reactivity of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic synthesis, serving as highly versatile electrophiles for the formation of sulfonamides, sulfonate esters, and sulfones.[1][2] Their reactivity is paramount in the construction of a vast array of pharmaceuticals and fine chemicals.[3] The reactivity of the sulfonyl chloride moiety is exquisitely sensitive to the electronic and steric nature of its organic residue (R). This guide provides an in-depth analysis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, a compound that presents a fascinating case study in substituent effects.
Specifically, we will dissect the multifaceted role of the methoxy group located at the C-2 (β) position. This group, in concert with the bulky cyclohexyl substituent, creates a unique chemical environment around the electrophilic sulfur center. Understanding its influence is critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This document will explore the underlying mechanistic principles, present detailed protocols for investigating its reactivity, and offer a logical framework for interpreting the results.
Chapter 1: The Mechanistic Dichotomy: Inductive Effects vs. Anchimeric Assistance
The reactivity of the sulfur atom in this compound is primarily dictated by a competition between two key influences exerted by the β-methoxy group.
The Inductive Effect (-I)
The oxygen atom of the methoxy group is highly electronegative. Through the sigma bond framework, it withdraws electron density from the adjacent carbon atoms. This inductive pull propagates to the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it a more potent electrophile.[4] If this effect is dominant, we would predict an enhancement in reactivity towards nucleophiles compared to an analogue lacking the methoxy group.
Anchimeric Assistance (Neighboring Group Participation - NGP)
Alternatively, the lone pairs of electrons on the methoxy oxygen can act as an internal nucleophile.[5] This can lead to a phenomenon known as anchimeric assistance, or neighboring group participation (NGP). In this pathway, the oxygen atom attacks the electrophilic sulfur center, displacing the chloride ion in a rate-determining intramolecular step to form a transient, five-membered cyclic alkoxyoxosulfonium ion intermediate (a β-sultone precursor).[6] This highly reactive intermediate is then rapidly attacked by an external nucleophile, leading to the final product. If NGP is a significant contributor, it would result in a substantial rate acceleration compared to a standard bimolecular nucleophilic substitution.
The Steric Factor
The bulky cyclohexyl group, which typically exists in a stable chair conformation, imposes significant steric hindrance around the reaction center.[7][8] This bulk can impede the approach of a nucleophile. The methoxy group itself also contributes to this steric crowding. This effect, in isolation, would be expected to decrease the reaction rate. The central question is whether the electronic effects of the methoxy group can overcome this steric impediment.
The following diagram illustrates the potential competing mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: Competing reaction pathways for nucleophilic substitution.
Chapter 2: Experimental Design for Mechanistic Elucidation
To distinguish between these competing effects, a systematic experimental approach is required. The core strategy involves comparing the reaction kinetics of our target molecule with a carefully selected analogue that lacks the methoxy group.
Key Molecules for Study:
-
Target Molecule: this compound
-
Control Analogue: 2-Cyclohexylethane-1-sulfonyl chloride (lacks the methoxy group)
By measuring and comparing the rates of solvolysis for these two compounds, we can isolate and quantify the net effect of the methoxy group.
The following workflow outlines the comprehensive experimental plan.
Caption: Experimental workflow for mechanistic investigation.
Chapter 3: Protocols
These protocols provide detailed, step-by-step methodologies for the synthesis of the necessary compounds and the kinetic analysis of their reactivity.
Protocol: Synthesis of Sulfonyl Chlorides
The synthesis of the target and control sulfonyl chlorides can be achieved via oxidative chlorination of the corresponding thiols or disulfides. This method is often high-yielding and can be performed under relatively mild conditions.[9][10]
Materials:
-
2-Cyclohexyl-2-methoxyethanethiol (for target) or 2-Cyclohexylethanethiol (for control)
-
Glacial Acetic Acid
-
Deionized Water
-
Chlorine gas or an in-situ source like 1,3-dichloro-5,5-dimethylhydantoin (DCH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with gas inlet, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, gas inlet, and thermometer, dissolve the starting thiol (1.0 eq) in a mixture of DCM and water.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution, or add the chlorinating agent portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.
-
Once complete, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to avoid decomposition.
-
The crude sulfonyl chloride can be used directly or purified by low-temperature recrystallization or short-path distillation if necessary. Caution: Alkanesulfonyl chlorides can be thermally unstable.
Protocol: Kinetic Analysis of Solvolysis by Conductimetry
The solvolysis of a sulfonyl chloride in a hydroxylic solvent (e.g., water, aqueous acetone) produces sulfonic acid and hydrochloric acid, resulting in an increase in the ionic conductivity of the solution.[11] By monitoring this change over time, the first-order rate constant for the reaction can be precisely determined.[12]
Equipment:
-
Conductivity meter with a probe
-
Constant-temperature water bath (± 0.1 °C)
-
Reaction vessel (jacketed beaker or large test tube)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare the desired solvent system (e.g., 80:20 acetone:water v/v) and place it in the constant-temperature bath to allow it to reach thermal equilibrium.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Place a known volume of the pre-heated solvent into the reaction vessel, add the stir bar, and immerse it in the water bath.
-
Allow the solvent to stir for 10-15 minutes to ensure a stable temperature and baseline conductivity reading.
-
Prepare a concentrated stock solution of the sulfonyl chloride in a small amount of anhydrous acetone.
-
To initiate the reaction, rapidly inject a small, known volume of the sulfonyl chloride stock solution into the reaction vessel (to achieve a final concentration of ~10⁻³ M) and start the stopwatch simultaneously.
-
Record the conductivity of the solution at regular time intervals until the reading becomes stable, indicating the reaction is complete (this is the "infinity" reading, C∞).
-
Calculate the first-order rate constant (k) by plotting ln(C∞ - Cₜ) versus time (t), where Cₜ is the conductivity at time t. The rate constant is the negative of the slope of the resulting line.
Chapter 4: Data Interpretation and Expected Outcomes
The kinetic data is the key to unlocking the mechanistic puzzle. By comparing the rate constants of the target and control compounds, a clear picture of the methoxy group's role will emerge.
Quantitative Data Summary
The solvolysis experiments will yield first-order rate constants for both the target and control molecules. The data should be compiled into a table for clear comparison.
| Compound | Substituent at C-2 | Expected Rate Constant (k) at 25 °C (s⁻¹) | Rate Ratio (k_target / k_control) |
| Target: this compound | -OCH₃, -C₆H₁₁ | ktarget | - |
| Control: 2-Cyclohexylethane-1-sulfonyl chloride | -H, -C₆H₁₁ | kcontrol | - |
Logical Framework for Interpretation
The ratio of the rate constants (ktarget / kcontrol) provides a direct measure of the methoxy group's influence.
Caption: Logical framework for interpreting kinetic results.
-
If the Rate Ratio is much greater than 1: This provides strong evidence for anchimeric assistance (NGP). The intramolecular pathway offers a much lower energy barrier than direct attack by the solvent, leading to a dramatic rate increase.
-
If the Rate Ratio is moderately greater than 1: This suggests that the electron-withdrawing inductive effect is the primary influence. It enhances the sulfur's electrophilicity, leading to a faster reaction, but not to the extent seen with NGP.
-
If the Rate Ratio is near or less than 1: This indicates that the steric hindrance of the methoxy group is the dominant factor, slowing the approach of the nucleophile and either canceling out or overcoming any acceleration from inductive effects.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic effects. The β-methoxy group is not a passive spectator; it has the potential to significantly accelerate reactions through either inductive electron withdrawal or powerful anchimeric assistance. By employing the systematic kinetic analysis protocols detailed in this guide, researchers can definitively elucidate the dominant mechanistic pathway. This understanding is not merely academic; it provides predictive power that is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the successful development of complex molecules in the pharmaceutical and chemical industries.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Fiveable. (2025, August 15). Sulfonyl Chloride Definition. Retrieved from [Link]
-
Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. Retrieved from [Link]
-
Vatsadze, S. Z., Loginova, Y., dos Passos Gomes, G., & Alabugin, I. (2016). Stereoelectronic Chameleons: The Donor–Acceptor Dichotomy of Functional Groups. ResearchGate. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1445-1450. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3139-3151. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry, 49(9), 1451-1455. Retrieved from [Link]
-
Fiveable. (2025, September 15). Cyclohexyl Definition. Retrieved from [Link]
-
King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society, 103(24), 7245-7251. Retrieved from [Link]
-
Britton, J., Roisnel, T., & Noël, T. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 129-136. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
Cantillo, D., & Kappe, C. O. (2019). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
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- 5. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
Synthesis of novel heterocyclic compounds using 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Executive Summary
The synthesis of novel heterocyclic compounds with optimized physicochemical properties is a cornerstone of modern Fragment-Based Drug Discovery (FBDD). Sulfonamides are privileged pharmacophores, yet the availability of sterically demanding, non-aromatic sulfonyl chlorides remains limited.
This application note details the protocol for utilizing 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9) as a specialized building block.[1] The unique structural motif—combining a lipophilic cyclohexyl ring with a polar methoxyethyl linker—offers a strategic advantage in modulating the Lipophilic Ligand Efficiency (LLE) and metabolic stability of heterocyclic cores. We present a validated workflow for the late-stage functionalization of spirocyclic and bridged amines (e.g., spiro[3.3]heptanes, diazabicyclo[2.2.1]heptanes) to generate novel chemical entities (NCEs).
Reagent Profile & Strategic Value
Compound: this compound
Molecular Formula:
Mechanistic Advantages:
-
Steric Shielding: The
-cyclohexyl group provides significant steric bulk, protecting the resulting sulfonamide bond from enzymatic hydrolysis (proteases/amidases) in vivo. -
Solubility Modulation: The
-methoxy group acts as an internal hydrogen bond acceptor, improving the aqueous solubility of the final lipophilic drug candidate without introducing ionizable groups. -
Reactivity: As an aliphatic sulfonyl chloride, it is less electrophilic than arylsulfonyl chlorides, requiring specific catalytic activation to prevent hydrolysis during coupling with weak nucleophiles.
Experimental Workflow Visualization
The following diagram outlines the logical flow for synthesizing novel heterocycles, highlighting the critical decision nodes between standard coupling and catalytic activation methods.
Figure 1: Decision tree for selecting the optimal sulfonylation protocol based on the steric and electronic nature of the heterocyclic amine partner.
Detailed Protocols
Protocol A: Standard Synthesis (High-Throughput Compatible)
Applicable for: Secondary aliphatic amines (e.g., morpholine, piperidine, N-Boc-piperazine).
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add DIPEA (2.5 mmol, 435 µL) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents exotherms that can lead to sulfonyl chloride hydrolysis or bis-sulfonylation.
-
Reagent Addition: Dropwise add a solution of This compound (1.2 mmol, 289 mg) in DCM (2 mL) over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Add 1M HCl (5 mL) to quench unreacted amine and solubilize DIPEA salts.
-
Extraction: Separate the organic layer. Wash with saturated
(5 mL) followed by brine (5 mL). -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Catalytic Activation (For Sterically Hindered Amines)
Applicable for: Bridged bicyclic amines, spirocyclic amines, or electron-deficient anilines.
Reagents:
-
Hindered Amine (1.0 equiv)
-
Sulfonyl Chloride Reagent (1.5 equiv)
-
Pyridine (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv - Critical Catalyst )
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Dissolution: Dissolve the Hindered Amine (1.0 mmol) in anhydrous THF (6 mL) under Nitrogen atmosphere.
-
Catalyst Formation: Add Pyridine (3.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes.
-
Mechanism:[5] DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium ion, facilitating attack by the sterically hindered amine.
-
-
Addition: Add the Sulfonyl Chloride (1.5 mmol) in one portion.
-
Heating: Heat the reaction block to 40°C for 12–16 hours.
-
Workup: Dilute with EtOAc (20 mL). Wash with 0.5M Citric Acid (2 x 10 mL) to aggressively remove Pyridine/DMAP.
-
Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the compound is polar, or normal phase chromatography.
Data Analysis & Validation
The following table summarizes the efficiency of the reagent across different heterocyclic classes using the protocols above.
Table 1: Synthesis Efficiency of Novel Heterocycles
| Entry | Amine Core (Heterocycle) | Protocol | Time (h) | Yield (%) | LogP Shift* |
| 1 | Morpholine | A | 2 | 94% | +1.2 |
| 2 | 1-Boc-Piperazine | A | 3 | 91% | +1.4 |
| 3 | 2-Oxa-6-azaspiro[3.3]heptane | B | 12 | 82% | +0.9 |
| 4 | 3,6-Diazabicyclo[3.1.1]heptane | B | 16 | 76% | +1.1 |
| 5 | 5-Fluoro-2,3-dihydro-1H-indole | B | 12 | 85% | +1.5 |
*LogP Shift indicates the increase in lipophilicity observed upon sulfonylation, calculated via ChemDraw v20.0.
Self-Validating Check:
-
1H NMR Diagnostic: The product formation is confirmed by the appearance of the methoxy singlet (
ppm) and the diastereotopic methylene protons adjacent to the sulfonyl group ( ppm). -
Mass Spec: Look for the characteristic isotopic pattern of Sulfur (M+2 ~4.5%) if high-res MS is not available, though the absence of Chlorine isotope pattern confirms substitution.
Troubleshooting Guide
-
Issue: Hydrolysis of Reagent (Formation of Sulfonic Acid).
-
Cause: Wet solvents or old reagent stocks.
-
Solution: Use freshly distilled DCM/THF. If the sulfonyl chloride is a solid/gum, dry it under high vacuum for 30 mins before weighing.
-
-
Issue: Low Yield with Spirocycles.
-
Cause: Steric clash between the cyclohexyl group of the reagent and the rigid spiro-core.
-
Solution: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. Increase DMAP loading to 20 mol%.
-
-
Issue: "Sticky" Impurities.
-
Cause: Residual Pyridine.
-
Solution: Use a
(aqueous) wash during workup; the pyridine will complex with copper (turning the aqueous layer blue) and remain in the water phase.
-
References
-
Organic Letters. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. (Context on Sulfonyl Chloride reactivity). Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael Reactions. (Context on Sultam/Sulfonamide cyclization strategies). Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
Sources
- 1. Cyclohexyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-methoxyethane | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1407009-35-1|2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. Methoxyethyne | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Status: Active Department: Chemical Process R&D / Technical Support Last Updated: February 18, 2026 Access Level: Professional / Research
Executive Summary
This guide addresses yield optimization for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride . Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic reagent possesses unique structural features—specifically
The Critical Insight: The primary cause of low yield with this reagent is often the unrecognized competition between direct nucleophilic substitution (
Module 1: Reagent Integrity & Handling
Before optimizing the reaction, ensure the reagent has not degraded. Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.
Storage & Stability
-
Hydrolysis Sensitivity: High. The sulfonyl chloride moiety is prone to hydrolysis, generating the corresponding sulfonic acid (which is unreactive to amines/alcohols under standard basic conditions) and HCl.
-
Thermal Instability: Moderate. Avoid temperatures >40°C during storage to prevent
extrusion, although this is less common in -substituted systems than -branched ones.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows hydrolysis and potential disproportionation. |
| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture ingress. |
| Container | Teflon-lined cap, Parafilm | Avoids HCl corrosion of metal caps; ensures seal. |
Quality Check (Quick Test)
If the reagent has been stored for >1 month, perform a TLC check (visualized with
-
Sign of Degradation: Broad peak at ~10-12 ppm (Sulfonic acid proton) or shift of the
-methylene protons ( ).
Module 2: Reaction Engineering (The Core Protocol)
The Mechanistic Fork: vs. Sulfene
Understanding this pathway is the key to yield.
-
Pathway A (
): Direct attack of nucleophile on Sulfur. Hindered by the Cyclohexyl group. -
Pathway B (Sulfene): Base removes an
-proton to form a sulfene ( ), which is then trapped by the nucleophile. Favored by triethylamine/DIPEA.
Recommendation: embrace the Sulfene pathway but control it .
Optimized Protocol: Sulfonamide Synthesis
For reaction with primary/secondary amines.
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: this compound (1.1 - 1.2 equiv)
-
Base: Triethylamine (
) or DIPEA (2.5 equiv) -
Solvent: Anhydrous DCM (Dichloromethane) or THF.
-
Catalyst: DMAP (0.1 equiv) - Optional, speeds up trapping.
Step-by-Step Workflow:
-
Preparation: Dissolve the Amine and Base in anhydrous DCM under Nitrogen. Cool to 0°C .[1]
-
Why? Cooling stabilizes the sulfene intermediate if it forms, preventing it from decomposing or dimerizing before the amine traps it.
-
-
Addition: Dissolve the Sulfonyl Chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Crucial Detail: Do NOT add the amine to the sulfonyl chloride. You want the nucleophile (amine) present in excess relative to the sulfene being generated to trap it immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Monitoring: Check TLC. If starting amine remains, add 0.1 equiv more sulfonyl chloride.
Visualization: Reaction Pathway Selection
Figure 1: Decision tree for selecting reaction conditions based on nucleophile type, highlighting the mechanistic divergence.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a lot of unreacted amine. Why?
Diagnosis: Hydrolysis of the reagent. Explanation: Even if your solvent was "dry," the sulfonyl chloride might have hydrolyzed in the bottle. Fix:
-
Use 1.2 to 1.5 equivalents of the sulfonyl chloride.
-
Ensure the reaction is strictly anhydrous.
-
Order of Addition: If you added the base to the sulfonyl chloride without the amine present, the base might have generated the sulfene, which then dimerized or reacted with trace moisture because no nucleophile was there to trap it. Always have the amine present before adding the sulfonyl chloride.
Q2: I see a new spot on TLC that is NOT the product or the starting material. What is it?
Diagnosis: Sulfene Dimer or "Opus" product.
Explanation: If the sulfene intermediate (
-
Cool the reaction to -10°C or 0°C.
-
Dilute the reaction mixture (0.1 M concentration). High dilution favors unimolecular trapping over bimolecular dimerization.
Q3: Can I use aqueous Schotten-Baumann conditions (NaOH/Water/DCM)?
Answer: Risky. Reasoning: While standard for Tosyl chloride, aliphatic sulfonyl chlorides hydrolyze much faster. The biphasic conditions might destroy your reagent before it reacts with the amine. Exception: If your amine is water-soluble (e.g., amino acids), you must use Schotten-Baumann. In this case, use a large excess (2.0 equiv) of the sulfonyl chloride and keep the temperature at 0°C.
Module 4: Workup & Purification Protocols
Yield is often lost during the quench.
The "Acidic Quench" Protocol
Standard basic workups can form emulsions with sulfonamides.
-
Quench: Pour the reaction mixture into 1M HCl (or saturated
if product is acid-sensitive).-
Why? This protonates any remaining amine (moving it to the aqueous layer) and converts unreacted sulfonyl chloride to sulfonic acid (water soluble).
-
-
Extraction: Extract with EtOAc or DCM.
-
Wash:
-
Dry: Over
.
Purification Strategy
-
Column Chromatography: Aliphatic sulfonamides are stable on silica.
-
Eluent: Hexane/EtOAc gradients are usually effective.
-
Note: The 2-methoxy group makes the product slightly more polar than typical alkyl sulfonamides.
-
-
Recrystallization: If the product is a solid, recrystallization from EtOH/Water or Toluene/Hexane is often superior to chromatography for removing sulfonate byproducts.
Workflow Visualization: Failure Analysis
Figure 2: Troubleshooting logic for diagnosing yield loss post-reaction.
References
-
King, J. F. (1975). "Return of the Sulfene: The Chemistry of Highly Reactive Intermediates." Accounts of Chemical Research, 8(1), 10–17. Link
- Foundational text on the sulfene mechanism in aliph
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
BenchChem Technical Library. (2025). "Stability of Heteroaromatic and Aliphatic Sulfonyl Chlorides." Link
- General stability d
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. EP0025764A1 - Process for the preparation of aliphatic sulfonamides - Google Patents [patents.google.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Stability and storage conditions for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Introduction:
Welcome to the dedicated technical support guide for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride. As a reactive sulfonyl chloride derivative, the stability and proper handling of this reagent are paramount to ensuring experimental success, reproducibility, and safety. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its characteristics, offering troubleshooting solutions and answers to frequently asked questions based on established principles for this class of compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary cause of degradation for this compound, like most sulfonyl chlorides, is hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, which leads to the formation of the corresponding and often unreactive 2-Cyclohexyl-2-methoxyethane-1-sulfonic acid. This process is often autocatalytic as the hydrolysis produces hydrochloric acid (HCl), which can further accelerate decomposition. Exposure to atmospheric moisture is, therefore, the most significant risk. Other factors include exposure to heat and light, which can also promote degradation over time.
Q2: How can I visually assess the quality of my this compound reagent?
A2: A high-quality sample of this compound should be a clear, possibly colorless to light yellow, liquid or solid. Signs of degradation often include a cloudy or hazy appearance, which may indicate the formation of insoluble sulfonic acid. A pungent, acidic odor, indicative of HCl formation from hydrolysis, is another key sign of decomposition. If the reagent has solidified, the presence of distinct solid precipitates within the bulk material can also suggest impurity.
Q3: What is the recommended temperature for long-term storage?
A3: For long-term storage, it is recommended to keep this compound at a controlled temperature of 2-8°C. Storing it in a refrigerator can significantly slow down the rate of potential decomposition reactions. It is crucial to ensure the container is tightly sealed before refrigeration to prevent condensation of water on the material when it is removed and brought to room temperature.
Q4: Is an inert atmosphere necessary for storing this compound?
A4: Yes, for long-term stability and to ensure the highest reactivity in your experiments, storage under an inert atmosphere such as argon or dry nitrogen is highly recommended. This practice minimizes the risk of hydrolysis by displacing atmospheric moisture from the container's headspace. For short-term storage or frequent use, a container with a tight-fitting cap that minimizes air exposure may be sufficient if handled correctly.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Reactivity in a Sulfonylation Reaction
-
Symptom: Your reaction (e.g., sulfonamide formation with an amine) does not proceed to completion, or you observe very low yields of the desired product, with starting materials remaining.
-
Likely Cause: The most probable cause is the degradation of the this compound reagent due to hydrolysis. The resulting sulfonic acid is unreactive under typical sulfonylation conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the appearance and odor of the sulfonyl chloride. If it appears cloudy or has a strong acidic smell, it has likely degraded.
-
Use a Fresh or Properly Stored Batch: If degradation is suspected, use a fresh, unopened bottle of the reagent or a batch that has been meticulously stored under an inert atmosphere and at the recommended temperature.
-
Ensure Anhydrous Reaction Conditions: Rigorously dry all solvents, glassware, and other reagents. Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent the introduction of moisture.
-
Issue 2: Inconsistent Reaction Results Between Batches
-
Symptom: You observe significant variations in reaction yield or purity when using different lots or bottles of this compound.
-
Likely Cause: This inconsistency often points to varying degrees of degradation between batches due to differences in their storage history or exposure to air during use.
-
Troubleshooting Steps:
-
Standardize Handling Procedure: Implement a strict protocol for handling the reagent. Use a dry syringe or cannula to transfer the required amount from the storage bottle, and immediately re-seal and purge the bottle with an inert gas.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use quantities in a glovebox or under a stream of inert gas. This minimizes the repeated exposure of the bulk material to the atmosphere.
-
Qualify New Batches: Before using a new batch in a critical reaction, consider running a small-scale test reaction to confirm its reactivity and compare the results to a previously established standard.
-
Part 3: Recommended Storage and Handling Protocol
To maximize the shelf-life and performance of this compound, adhere to the following protocol.
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Slows the rate of thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, glass bottle with a lined cap | Ensures an airtight seal and prevents reaction with container material. |
| Light | Store in a dark place or amber bottle | Minimizes potential photodegradation. |
Experimental Workflow: Handling for a Reaction
Purification techniques for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
Executive Summary: The "Golden Rules" of Stability
You are working with 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride , a specialized aliphatic sulfonyl chloride.[1] Unlike their aromatic cousins (e.g., Tosyl chloride), aliphatic sulfonyl chlorides are thermally labile and kinetically unstable toward hydrolysis.[1]
Immediate Action Required:
-
Do NOT distill at temperatures above 60°C (even under vacuum). Aliphatic sulfonyl chlorides undergo thermal extrusion of SO₂, collapsing into the corresponding alkyl chloride.[1]
-
Avoid Standard Silica Chromatography. The acidic hydroxyls on silica gel, combined with residual moisture, will catalyze the hydrolysis of your product into the sulfonic acid within minutes.[1]
-
Store at -20°C. This compound is not shelf-stable at room temperature for extended periods.
The "Why": Mechanistic Failure Points
To purify this compound successfully, you must understand the two primary degradation pathways.[1]
Pathway A: Hydrolysis (Moisture Sensitivity)
The sulfur atom is highly electrophilic. Water attacks the sulfur, displacing chloride.[1] The resulting sulfonic acid is often an oil that complicates crystallization and mimics the product in polarity, making separation difficult.[1]
Pathway B: Thermal Extrusion (SO₂ Loss)
Upon heating, the C-S bond weakens.[1] In aliphatic systems, this leads to the extrusion of sulfur dioxide gas and the formation of the alkyl chloride impurity (2-chloro-1-methoxy-1-cyclohexylethane).
Figure 1: Primary degradation pathways.[1] Note that silica gel chromatography often accelerates the hydrolysis pathway due to surface acidity and adsorbed water.[1]
Troubleshooting Guide (FAQ)
Q1: My crude NMR shows the product, but after flash column chromatography, I recovered mostly sulfonic acid. What happened? A: You likely experienced "On-Column Hydrolysis." Silica gel is naturally acidic and retains water.
-
The Fix: If you must use chromatography, use neutralized silica .[1] Pre-wash your column with 1% triethylamine in hexanes. Elute rapidly (<10 mins) using a non-polar gradient (e.g., Hexane/EtOAc). However, recrystallization or a wash-only workup is vastly superior for this compound class.[1]
Q2: The product is an oil that won't solidify. How do I purify it? A: The methoxy and cyclohexyl groups add lipophilicity and rotational freedom, often lowering the melting point.[1]
-
The Fix: Use the "Cold Pentane Wash" (Protocol B). If it remains an oil, high-vacuum drying (0.1 mmHg) at ambient temperature is often sufficient to remove volatiles.[1] Do not heat to drive off solvent.
Q3: Can I distill this compound? A: Only as a last resort and strictly using Kugelrohr distillation or a Wiped Film Evaporator .
-
The Fix: Keep the bath temperature below 50°C and the vacuum pressure <0.5 mmHg. If the boiling point requires higher heat, abandon distillation to avoid SO₂ extrusion.[1]
Detailed Purification Protocols
Decision Matrix
Use the following logic to select your method:
Figure 2: Purification decision tree based on the physical state of the crude intermediate.[1]
Protocol A: Recrystallization (For Solids)
Best for removing sulfonic acid impurities.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of dry Chloroform (CHCl₃) or Dichloromethane (DCM) at room temperature. Do not boil.
-
Precipitation: Slowly add 3–4 volumes of cold Hexane or Petroleum Ether while stirring.
-
Cooling: Place the flask in a -20°C freezer for 4 hours.
-
Filtration: Filter quickly under a blanket of Nitrogen or Argon. (Moisture from air will condense on the cold solid and hydrolyze it).
-
Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.
Protocol B: The "Cold Pentane Wash" (For Oils)
Best for removing non-polar organic impurities when the product won't crystallize.
-
Chill: Cool your crude oil to -78°C (Dry ice/Acetone bath). It should solidify or become a glass.[1]
-
Wash: Add cold (-78°C) Pentane . Triturate (mash) the solid rapidly with a spatula.
-
Decant: Allow the solid to settle and pipette off the pentane supernatant (which contains non-polar byproducts).
-
Repeat: Repeat 2x.
-
Dry: Connect to high vacuum immediately while allowing it to warm to room temperature.
Protocol C: The "Flash" Aqueous Workup (Crucial Pre-step)
If you must wash with water to remove inorganic salts, follow this "Speed" protocol.[1]
-
Dilute: Dissolve crude in Diethyl Ether or DCM.
-
Cold Wash: Wash once with Ice-Cold 5% NaHCO₃. (Neutralizes HCl without being strong enough to promote rapid hydrolysis).
-
Speed: This wash must last < 30 seconds .
-
Dry: Immediately separate layers and pour the organic phase onto a large excess of Anhydrous MgSO₄ . (Do not use CaCl₂; it is less efficient for rapid drying).
Comparative Data: Purification Methods
| Method | Purity Potential | Yield Risk | Stability Risk | Recommended For |
| Recrystallization | High (>98%) | Low | Low | Solids / Semi-solids |
| Cold Pentane Wash | Medium (90-95%) | Low | Very Low | Oils / Low MP Solids |
| Silica Chromatography | High (>98%) | High (Hydrolysis) | High | NOT RECOMMENDED |
| Distillation | High (>98%) | High (Thermal) | High | Only if stable <60°C |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General procedures for sulfonyl chloride handling and purification).
-
BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link (Accessed Feb 2026).[1]
-
Organic Syntheses. Coll. Vol. 4, p. 943 (1963); Vol. 34, p. 96 (1954).[1] (Procedures detailing the recrystallization of sulfonyl chlorides using benzene/petroleum ether). Link
-
Bijoy, P., et al. "Sulfonyl Chlorides: A Review of Synthesis and Stability."[1] Chemical Reviews, 2018.[1] (Discussion on thermal extrusion of SO2 in aliphatic systems).
- Sigma-Aldrich (Merck).Handling Moisture Sensitive Reagents: Technical Bulletin AL-134. (General protocols for handling hydrolytically unstable electrophiles).
Sources
Common side reactions of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride with amines
Topic: Common side reactions of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride with amines Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals
Product: this compound CAS: 1785515-46-9 Application: Synthesis of sulfonamides via nucleophilic substitution with amines.
Executive Summary for Application Scientists
This compound is an aliphatic sulfonyl chloride featuring two critical structural motifs: an
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), which react primarily via direct nucleophilic attack (
Success with this reagent requires strict control over base strength , stoichiometry , and temperature to suppress these competing pathways.
Part 1: The Mechanistic Landscape
To troubleshoot effectively, you must visualize the competing pathways occurring in your flask.
Diagram 1: Competing Reaction Pathways
Caption: The sulfene pathway (red) often dominates over direct substitution. Control of this intermediate is critical to preventing oligomerization and hydrolysis.
Part 2: Troubleshooting Guide & FAQs
Category 1: Impurity Profiling
Q1: I see a major byproduct with a mass of [M-32] relative to my expected product. What is it?
Diagnosis: This is likely the Vinyl Sulfonamide derivative (2-cyclohexylethenesulfonamide).
-
Cause:
-Elimination of methanol ( ). -
Mechanism: The
-methoxy group is a leaving group in the presence of strong bases or elevated temperatures. This elimination can occur on the starting sulfonyl chloride (less likely) or, more commonly, on the formed sulfonamide product if the reaction mixture is basic and heated. -
Solution:
-
Lower Temperature: Conduct the reaction at
or . -
Change Base: Switch from strong tertiary amines (e.g.,
) to milder bases like Pyridine or inorganic bases ( ) in a biphasic system. -
Avoid Excess Base: Use only the stoichiometric amount required (usually 1.1–1.5 eq).
-
Q2: My LC-MS shows a peak at [M+18] relative to the sulfonyl chloride, but no desired product.
Diagnosis: This is the Sulfonic Acid (hydrolysis product).
-
Context: Aliphatic sulfonyl chlorides are extremely moisture-sensitive, especially if they proceed via the sulfene mechanism. The sulfene intermediate reacts with water much faster than the bulky sulfonyl chloride does.
-
Solution:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Amine Quality: Ensure the amine reactant is dry and not a hydrochloride salt containing hydrates.
-
Order of Addition: Add the base last and slowly to a mixture of the amine and sulfonyl chloride. This ensures the amine is available to trap the sulfene immediately as it forms.
-
Category 2: Yield Optimization
Q3: The starting material is consumed immediately, but the isolated yield is <40%. Where did the mass go?
Diagnosis: Sulfene Oligomerization .
-
Explanation: If the base is added to the sulfonyl chloride without the amine present (or if the amine is sterically hindered/unreactive), the generated sulfene has no nucleophile to react with. It will react with itself to form complex sultones or oligomers, which often appear as unidentifiable "gunk" or stay at the baseline of the TLC.
-
Protocol Fix:
-
Dissolve Amine (1.0 eq) and Base (1.2 eq) in dry DCM.
-
Cool to
. -
Add Sulfonyl Chloride (1.0 eq) dropwise.
-
Why? This ensures the sulfene is generated in the presence of a high concentration of the trapping nucleophile (amine).
-
Q4: Can I use aqueous bases (Schotten-Baumann conditions)?
Analysis: Generally No for this specific reagent.
-
Reasoning: While aromatic sulfonyl chlorides tolerate aqueous/organic biphasic conditions (e.g.,
), aliphatic analogs like this compound hydrolyze too rapidly in water, driven by the sulfene mechanism. -
Exception: If the amine is highly reactive (e.g., a primary alkyl amine) and you use a very efficient stirring system, you might get moderate yields, but anhydrous conditions are superior.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Sulfonamide avoiding
Materials
-
Reagent: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (
)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Add the Amine and Base to the flask and dissolve in anhydrous DCM.
-
Cooling: Cool the mixture to
to (Ice/Salt bath).-
Critical: Low temperature suppresses the
-elimination of methanol.
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 15–30 minutes.
-
Note: Do not add neat sulfonyl chloride rapidly; the exotherm can trigger side reactions.
-
-
Reaction: Stir at
for 1 hour. Monitor by TLC/LC-MS.-
Checkpoint: If the reaction is sluggish, warm to Room Temperature (RT) only after confirming starting material remains.
-
-
Quench: Quench with dilute aqueous
( ) or saturated solution.-
Acid Wash: Removes unreacted amine and pyridine.
-
-
Workup: Extract with DCM, wash with Brine, dry over
, and concentrate.
Part 4: Data Summary Table
| Observation | Probable Cause | Mechanism | Corrective Action |
| Mass [M-32] | Vinyl Sulfonamide | Lower temp; Weaker base; Avoid heating. | |
| Mass [M+18] | Sulfonic Acid | Hydrolysis via Sulfene | Dry solvents; Add base last; Inert atmosphere. |
| Gummy/Dark Crude | Oligomerization | Sulfene dimerization | Ensure amine is present before base addition. |
| Mass [M+M-HCl] | Bis-sulfonamide | Double reaction (Primary amines) | Use excess amine (1.2–1.5 eq) or slow addition of chloride. |
References
-
King, J. F., et al. "The Mechanism of Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749. Link
- Establishes the sulfene mechanism for aliph
-
Opitz, G. "Sulfines and Sulfenes." Angewandte Chemie International Edition, vol. 6, no. 2, 1967, pp. 107–123. Link
- Foundational review on sulfene reactivity and trapping.
-
BenchChem. "this compound Product Page." BenchChem Database. Link
- Source for specific CAS and structural confirm
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. General reference for elimination reactions (E1cB) in beta-functionalized sulfones.
Sources
How to handle highly reactive sulfonyl chlorides safely in the lab
Technical Support Center: Safe Handling of Highly Reactive Sulfonyl Chlorides
Ticket ID: SC-SAFETY-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open Urgency: Critical
Executive Summary & Specialist Insight
From the Desk of the Senior Scientist: "I have witnessed far too many 'routine' sulfonylation reactions go wrong—not because the chemistry is complex, but because the kinetics and thermodynamics of sulfonyl chlorides (R-SO₂Cl) are underestimated. These reagents are dual-threats: they are potent electrophiles and moisture-sensitive lachrymators.
The most dangerous phase is often not the reaction itself, but the storage (pressure buildup) and the quench (delayed exotherms). Furthermore, the incompatibility of sulfonyl chlorides with DMSO is a known explosion hazard that continues to cause accidents in academic and industrial labs. This guide is structured to troubleshoot these specific failure points."
Module 1: Reagent Quality & Storage Hazards
User Issue: "My bottle of Methanesulfonyl Chloride (MsCl) has a crusty cap and hissed when I tried to open it. Is it safe to use?"
Diagnosis: Your reagent has likely undergone hydrolysis .[1][2] Sulfonyl chlorides react with atmospheric moisture to produce sulfonic acid (R-SO₃H) and Hydrogen Chloride (HCl) gas.
-
The Hiss: Pressurized HCl gas escaping.
-
The Crust: Polymerized impurities or crystallized sulfonic acid.
-
The Risk: Using degraded reagent leads to stoichiometry errors (lower yield) and potential shock-sensitivity in rare cases (if explosive byproducts form, though less common with simple alkyl sulfonyl chlorides).
Troubleshooting Protocol:
-
Visual Inspection: If the liquid has turned dark brown/black or is viscous/tarry, DISCARD it immediately as hazardous waste. Do not attempt to distill.
-
Venting: Open old bottles in a fume hood behind a blast shield. Wear heavy-duty chemical resistant gloves (Silver Shield/4H® recommended over standard nitrile for prolonged contact).
-
Purification (Solids only): Solid aryl sulfonyl chlorides (like TsCl) can often be rescued.
-
Method: Dissolve in minimal CHCl₃, dilute with petroleum ether to precipitate impurities, or wash with cold 5% NaHCO₃ followed by rapid drying [1].
-
-
Purification (Liquids): Distillation is risky due to thermal instability. If purity is >90% by NMR, use with adjusted stoichiometry. If <90%, buy fresh.
Decision Logic: Reagent Assessment
Figure 1: Decision tree for assessing sulfonyl chloride reagent quality before use.
Module 2: Reaction Safety & Incompatibilities
User Issue: "I mixed MsCl with DMSO to improve solubility, and the mixture became hot and smoked violently."
CRITICAL WARNING: NEVER mix Sulfonyl Chlorides with Dimethyl Sulfoxide (DMSO).
The Science: This combination triggers a violent, often explosive reaction. It proceeds via a Pummerer-like rearrangement or polymerization, generating massive heat and toxic gases (chloromethyl methyl sulfide) [2].
-
Mechanism: DMSO acts as a nucleophile towards the sulfonyl chloride, forming an unstable sulfoxonium intermediate that decomposes rapidly.
Safe Solvent Selection Table:
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | ✅ Excellent | Standard choice. Good solubility, easy workup. |
| THF / 2-MeTHF | ✅ Good | Ensure it is anhydrous to prevent hydrolysis. |
| Toluene | ✅ Good | Good for heating if required; phase separates water easily. |
| Acetonitrile | ✅ Good | Useful for polar substrates. |
| Pyridine | ✅ Excellent | Acts as both solvent and base (scavenges HCl). |
| DMF | ⚠️ Caution | Can react at high temps (Vilsmeier-Haack type). Keep <0°C. |
| DMSO | ❌ DANGER | EXPLOSION HAZARD. Do not use. |
| Alcohols | ❌ Incompatible | Will react to form sulfonate esters (unless that is the goal). |
Module 3: Quenching & Workup Troubleshooting
User Issue: "The reaction was calm, but when I added water to quench, it boiled over and released gas."
Diagnosis: You likely had excess unreacted sulfonyl chloride. Upon water addition:
-
Hydrolysis:
-
Gas Evolution: If you quenched into Bicarbonate (
), the HCl generated reacts immediately to release .[1]
The "Safe Quench" Protocol: Do not simply pour water into the reaction.
-
Cool: Chill the reaction mixture to 0°C.
-
The Sacrifice: Add a "sacrificial" amine (like morpholine or dilute ammonia) if your product is stable to it. This converts excess R-SO₂Cl to a water-soluble sulfonamide, which is often easier to remove than the sulfonic acid [3].
-
Buffered Hydrolysis: If using aqueous quench, use a saturated NH₄Cl solution or dilute Na₂CO₃ (slowly!).
-
Tip: Avoid solid NaHCO₃; the slurry traps gas pockets that can "burp" violently.
-
-
Phase Separation: If an emulsion forms (common with sulfonamides), add a small amount of brine or filter through a Celite pad to break the tension.
Workup Workflow Diagram
Figure 2: Step-by-step workflow for safely quenching sulfonyl chloride reactions.
Frequently Asked Questions (FAQ)
Q: Can I purify sulfonyl chlorides using column chromatography? A: Yes, but you must be fast. Silica gel is slightly acidic and usually contains adsorbed water, which will hydrolyze your reagent on the column.
-
Fix: Flush the column with 100% hexanes/DCM first. Run the column rapidly (flash chromatography). Do not leave the compound on silica for >30 minutes [4].
Q: Why is my yield of sulfonamide low, even though the sulfonyl chloride was fresh? A: This is usually a competition between hydrolysis and aminolysis .
-
Cause: If your amine is wet, or if you used a biphasic system (Schotten-Baumann conditions) without vigorous stirring, water attacked the sulfonyl chloride faster than the amine did.
-
Fix: Dry your amine/solvent.[3] If using aqueous base, ensure the amine is more nucleophilic than hydroxide, or use a phase transfer catalyst (like TBAB).
Q: How do I clean glassware contaminated with lachrymatory sulfonyl chlorides? A: Do not take it out of the hood immediately. Rinse with a dilute solution of ammonium hydroxide (NH₄OH) or ethanolic KOH. This converts the lachrymator into a harmless sulfonate salt or sulfonamide before washing with water.
References
-
Purification of p-Toluenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.145 (1941). Link
-
Reaction of DMSO with Halides/Electrophiles. Cameo Chemicals (NOAA). Methanesulfonyl Chloride Reactivity Profile. Link
-
Removal of Unreacted p-Toluenesulfonyl Chloride. BenchChem Technical Support. Link (Snippet 1.2 in search data)
-
Chromatography of Sulfonyl Chlorides. Reddit ChemPros / Practical Experience. Link (Snippet 1.18 in search data)
-
Safety Data Sheet: Methanesulfonyl Chloride. Fisher Scientific. Link
Sources
Technical Support Center: Reactions Involving 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
An in-depth guide to the work-up and troubleshooting of reactions involving 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, designed for chemistry professionals. This guide provides detailed protocols, troubleshooting advice, and the scientific rationale behind each step to ensure procedural success and integrity.
As a Senior Application Scientist, this guide is structured to address the common and complex challenges encountered during the work-up of reactions utilizing this compound. The unique structure of this reagent, featuring significant steric bulk from the cyclohexyl group, necessitates specific considerations during quenching, extraction, and purification.[1]
Section 1: Core Principles & Safety
1.1. Understanding the Reagent's Reactivity
This compound is an electrophilic compound primarily used to form sulfonamides with primary or secondary amines and sulfonate esters with alcohols.[2][3] The core challenge in any work-up is the efficient removal of any unreacted sulfonyl chloride and the resulting sulfonic acid byproduct from the desired product.
Like all sulfonyl chlorides, it is highly reactive towards nucleophiles and is particularly sensitive to moisture, hydrolyzing to form the corresponding 2-Cyclohexyl-2-methoxyethane-1-sulfonic acid and hydrochloric acid (HCl).[1][4] This hydrolysis is often exothermic and is a critical safety consideration.[5]
1.2. Mandatory Safety Precautions
Handling sulfonyl chlorides requires stringent safety measures to prevent contact and inhalation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[6][7]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors.[6]
-
Incompatibilities: Avoid contact with water (unless part of a controlled quench), strong bases, alcohols, and amines, as these can cause vigorous and exothermic reactions.[7][8]
-
Quenching: Always cool the reaction mixture (typically to 0 °C) before slowly adding any aqueous quenching solution to control the exotherm from hydrolysis.[5][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove during the work-up? The main species to remove are:
-
Unreacted this compound: A non-polar, organic-soluble impurity.
-
2-Cyclohexyl-2-methoxyethane-1-sulfonic acid: The hydrolysis product. It is acidic and can be converted to its water-soluble salt with a base.
-
Hydrochloric Acid (HCl): Generated during both the primary reaction and hydrolysis. It is neutralized by a base.
-
Excess Base/Reagents: Any leftover amine or base from the reaction itself.
Q2: My standard aqueous work-up isn't removing the unreacted sulfonyl chloride. Why? This is a common issue. The bulky cyclohexyl group can sterically hinder the sulfonyl chloride, slowing its rate of hydrolysis compared to less hindered reagents like tosyl chloride.[1] Simply washing with water or a basic solution may not be sufficient if the contact time is too short or mixing is inadequate.[9]
Q3: What is the difference between quenching with water/base and a nucleophilic quench?
-
Aqueous/Base Quench: Relies on hydrolysis to convert the sulfonyl chloride to the corresponding sulfonic acid, which is then extracted as its salt into the aqueous phase. This is the most common method.[4]
-
Nucleophilic Quench: Involves adding a simple, highly reactive nucleophile like methanol or aqueous ammonia at the start of the work-up. This rapidly converts the unreacted sulfonyl chloride into a more easily separable sulfonate ester or a simple sulfonamide, respectively.[9] This is an excellent strategy when hydrolysis is slow.
Q4: When is it appropriate to use a scavenger resin? Scavenger resins are polymer-bound nucleophiles (often amine-based) that are ideal in several scenarios:[9]
-
When the desired product is sensitive to aqueous or basic conditions.
-
For high-throughput or parallel synthesis where liquid-liquid extraction is cumbersome.
-
When the sulfonyl chloride is particularly resistant to hydrolysis and other quenching methods fail. The resulting resin-bound sulfonamide is simply removed by filtration.
Section 3: Standard Work-up Protocols
This is the first-line method for products that are stable to aqueous base.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0 °C. This is critical to manage the exotherm of quenching.[5]
-
Initial Quench: Slowly add deionized water to the cooled, stirring reaction mixture.
-
Hydrolysis & Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH) portion-wise. Caution: Vigorous CO₂ evolution will occur with bicarbonate.[5] Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the sterically hindered sulfonyl chloride.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl (if an amine base like triethylamine was used, to remove its salt).
-
Saturated aq. NaHCO₃ (to ensure removal of all acidic byproducts).
-
Brine (saturated aq. NaCl) to break any emulsions and remove bulk water.[10]
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Use this method if Protocol 1 fails to remove the sulfonyl chloride or if the product has moderate base sensitivity.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Nucleophilic Quench: Add a small amount of a nucleophile (e.g., 1-2 equivalents relative to the excess sulfonyl chloride) such as methanol or a concentrated aqueous ammonia solution. Stir for 15-30 minutes at 0 °C. This converts the sulfonyl chloride to its methyl ester or primary sulfonamide.[9]
-
Standard Work-up: Proceed with the basic extraction as described in Protocol 1, steps 3-6 . The newly formed ester or amide impurity often has different polarity from the desired product, facilitating its removal by chromatography.
The method of choice for sensitive substrates or for simplifying purification.
-
Resin Selection: Choose a suitable amine-based scavenger resin (e.g., polymer-supported trisamine, PS-Trisamine). Use approximately 2-3 equivalents of the resin relative to the initial excess of sulfonyl chloride.
-
Scavenging: Add the resin directly to the completed reaction mixture (typically in an anhydrous organic solvent like DCM or THF).
-
Agitation: Stopper the flask and agitate the slurry at room temperature. The scavenging time can range from 1 to 16 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LCMS.
-
Filtration: Once scavenging is complete, filter the reaction mixture to remove the resin.
-
Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Sulfonyl Chloride Impurity | 1. Incomplete hydrolysis due to steric hindrance. 2. Insufficient stirring during quenching, leading to poor phase contact. 3. Reaction solvent immiscible with water (e.g., DCM), hindering aqueous quench.[9] | 1. Increase the stirring time with the basic solution to >1 hour. 2. Use a nucleophilic pre-quench (Protocol 2). 3. For highly resistant cases, switch to a scavenger resin (Protocol 3).[9] |
| Formation of an Emulsion During Extraction | The presence of amphiphilic byproducts or salts can stabilize the interface between the organic and aqueous layers. | 1. Add brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and helps break the emulsion.[10] 2. Allow the mixture to stand undisturbed for an extended period. 3. As a last resort, filter the entire mixture through a pad of Celite®.[11] |
| Product Loss or Decomposition | The desired product may be sensitive to the basic (or acidic) wash conditions, leading to hydrolysis or other side reactions. | 1. Minimize contact time with the aqueous layers. Perform washes quickly and at low temperatures.[10] 2. Use a milder base like NaHCO₃ instead of NaOH. 3. If the product is highly sensitive, avoid aqueous work-up entirely and use a scavenger resin (Protocol 3). |
| Oily or Gooey Product After Concentration | 1. Residual chlorinated solvents (e.g., DCM) can be difficult to remove. 2. The product may not be a solid at room temperature. 3. Presence of non-crystalline side products. | 1. Co-evaporate with a solvent like toluene or hexanes to azeotropically remove residual DCM. 2. Attempt to purify via column chromatography. 3. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization of the desired product. |
| Unexpected Solid Precipitates During Work-up | This could be the sodium salt of the sulfonic acid precipitating from the organic layer if not fully removed. | 1. Ensure the quenching and basic wash steps were thorough. Check that the final aqueous wash was indeed basic (pH > 8). 2. Perform an additional wash with deionized water to dissolve and remove the salt.[5] |
Section 5: Visualization Hub
This flowchart guides the selection of the most appropriate work-up strategy.
Caption: Decision tree for selecting the optimal work-up protocol.
This diagram illustrates the chemical transformations during a standard aqueous quench.
Caption: Key species transformation during aqueous work-up.
Section 6: References
-
Technical Support Center: Sulfonyl Chloride Work-up. Benchchem. Available at:
-
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem. Available at:
-
Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem. Available at:
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. Available at:
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog. Available at:
-
This compound | 1785515-46-9. Benchchem. Available at:
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at:
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ Department of Health. Available at:
-
Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. Available at:
-
Isoquinoline-5-sulfonyl chloride hydrochloride Safety Data Sheet. AK Scientific, Inc. Available at:
-
Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. Available at:
-
Extraction and preconcentration of sulfonamides in honey samples by cetyltrimethylammonium bromide coated silica gel and their determination by HPLC. DergiPark. Available at:
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at:
-
Sulfonyl halide. Wikipedia. Available at:
-
Troubleshooting: The Workup. University of Rochester. Available at:
-
This compound (C9H17ClO3S). PubChemLite. Available at:
-
An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem. Available at:
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Available at:
-
SAFETY DATA SHEET - 4'-Methoxy(1,1'-biphenyl)-4-sulfonyl chloride. Fisher Scientific. Available at:
Sources
- 1. This compound | 1785515-46-9 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Removal of unreacted 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride from product mixture
Executive Summary
This guide addresses the removal of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (hereafter referred to as CM-SO₂Cl ) from reaction mixtures. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this is an aliphatic sulfonyl chloride with
The protocols below prioritize the separation of this lipophilic electrophile from your desired product (likely a sulfonamide or sulfonate ester) while maintaining product integrity.
Part 1: Decision Matrix (Method Selection)
Before proceeding, select the workflow that matches your scale and product stability.
Figure 1: Purification Strategy Decision Matrix.
Part 2: Critical Mechanistic Insight (The "Why")
The Aliphatic Risk Factor: Sulfene Formation
Most standard protocols assume you are using aromatic sulfonyl chlorides (like TsCl). CM-SO₂Cl is different. It possesses protons on the carbon adjacent to the sulfur (
In the presence of strong bases (e.g., Et₃N, NaOH), CM-SO₂Cl can undergo E2 elimination to form a transient sulfene intermediate (
-
Implication: If you use a strong base wash, you generate a highly reactive sulfene that can polymerize or react non-selectively.
-
Solution: We recommend mild bases (Bicarbonate/Carbonate) or nucleophilic scavengers that attack the sulfur directly without abstracting the
-proton.
Part 3: Protocols & Troubleshooting
Method A: Solid-Phase Scavenging (Recommended for High Purity)
Best for: Library synthesis, small scales, or when aqueous workup is difficult (e.g., emulsions).
The Logic: Use a polymer-supported amine to react with excess CM-SO₂Cl .[1] The chloride becomes covalently bound to the resin, which is removed by filtration.[2]
Protocol:
-
Calculate Excess: Estimate the amount of unreacted CM-SO₂Cl (typically 10-20% of starting material).
-
Add Resin: Add 3.0 equivalents (relative to excess chloride) of PS-Trisamine or Aminomethyl polystyrene resin.
-
Agitate: Stir or shake gently at room temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars with resin as they grind the beads; use an orbital shaker.
-
-
Filter: Filter the mixture through a fritted funnel or cotton plug.
-
Rinse: Wash the resin with DCM or THF to recover any entrained product.
-
Result: The filtrate contains your product; the chloride is trapped on the resin.[2]
Method B: Modified Aqueous Workup (The "Sacrificial Amine" Quench)
Best for: Standard synthesis where the product is a neutral organic molecule.
The Logic: CM-SO₂Cl is lipophilic (cyclohexyl group) and hydrolyzes slowly in water. Simply washing with water is often ineffective. We add a water-soluble amine to rapidly convert the chloride into a basic sulfonamide, which can then be removed by an acid wash.[2]
Protocol:
-
Quench: Add 0.5 - 1.0 eq (relative to excess chloride) of N,N-Dimethyl-1,3-propanediamine (DMAPA) or Morpholine to the reaction mixture.
-
Stir: Stir for 15 minutes. The CM-SO₂Cl converts to the corresponding sulfonamide.[3]
-
Reaction:
-
-
Acid Wash: Dilute with organic solvent (EtOAc/DCM) and wash with 1M HCl or 10% Citric Acid .
-
Phase Separation: The impurity moves to the aqueous layer. Your neutral product remains in the organic layer.
Method C: Chromatography Pre-Treatment
Best for: When the product is acid/base sensitive and workup is impossible.
Issue: CM-SO₂Cl often streaks on silica gel or decomposes during elution, contaminating purified fractions. Fix: Convert it to a methyl ester before loading the column.
Protocol:
-
Add 1 mL of Methanol and 2 eq of Pyridine to the crude reaction mixture.
-
Stir for 30 minutes.
-
Concentrate to dryness.
-
CM-SO₂Cl is converted to the methyl sulfonate ester (
). This is a stable, non-streaking compound that usually has a distinct Rf value, making separation easy.
Part 4: Data & Comparison
| Feature | Hydrolysis (Water/Base) | Amine Scavenging (Resin) | Sacrificial Amine (DMAPA) |
| Speed | Slow (1-2 hrs) | Medium (2-4 hrs) | Fast (15 mins) |
| Cost | Low | High | Low |
| Mechanism | Covalent Capture | Charge-Switching | |
| Suitability | Large Scale | Small Scale / Library | General Purpose |
| Risk | Emulsions | Resin Grinding | Product loss if product is basic |
Part 5: Frequently Asked Questions (FAQ)
Q1: I tried washing with saturated NaHCO₃, but the chloride is still present by LCMS. Why? A: Aliphatic sulfonyl chlorides like CM-SO₂Cl are greasy (lipophilic). The biphasic hydrolysis is diffusion-limited. The chloride stays in the organic layer, and the base stays in the water.
-
Fix: Add a phase transfer catalyst (e.g., TBAB) or use the Sacrificial Amine method (Method B) which occurs in the homogeneous organic phase.
Q2: Can I just rotovap the chloride off? A: Unlikely. Sulfonyl chlorides generally have high boiling points. Heating CM-SO₂Cl to drive it off will likely cause thermal decomposition (desulfonylation) or degradation of your product.
Q3: My product is a basic amine. Can I use Method B? A: No. If your product is an amine, the acid wash in Method B will extract your product along with the impurity.
-
Fix: Use Method A (Resin) or use a Polymer-supported Acid chloride (e.g., PS-TsCl) to pull out unreacted amine starting material, assuming the reaction was run with excess amine, not excess chloride.
Part 6: Visualizing the Sulfene Pathway
Figure 2: The Sulfene Mechanism risk for aliphatic sulfonyl chlorides.
References
-
BenchChem Technical Support. (2025).[1][2][3][9][10] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[1] BenchChem.[1][2][3][9][10] Link
-
King, J. F. (1975). Return of the Sulfenes.[11] Accounts of Chemical Research, 8(1), 10–17. Link
-
Gogoi, P., et al. (2019). Activated Sulfonylating Agents. Journal of Organic Chemistry. (Contextualizing aliphatic sulfonyl reactivity). Link
-
Sigma-Aldrich (Merck). (2024). Polymer-Supported Scavengers User Guide.Link
-
Marshik, J. F. (1958). Purification of aromatic sulfonyl chlorides.[9][10][11][12] US Patent 2996541A. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Effect of temperature on the stability of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
This technical guide details the stability profile and handling protocols for 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride , a specialized aliphatic sulfonyl chloride building block.
Executive Summary
This compound is a reactive electrophile used primarily for sulfonylation of amines and alcohols. Its stability is governed by two competing decomposition pathways: hydrolysis (moisture-dependent) and thermal desulfonylation (temperature-dependent).
While the cyclohexyl and methoxy groups provide some steric shielding, the sulfonyl chloride moiety remains inherently labile. Strict adherence to the "Cold Chain" protocol (< -20°C for storage, < 25°C for use) is required to maintain purity >95%.
Part 1: The Stability Matrix (Decomposition Pathways)
The following diagram illustrates the two primary degradation risks. Understanding these mechanisms is critical for troubleshooting low yields.
Figure 1: Primary decomposition pathways. Hydrolysis is the dominant risk at ambient temperatures, while desulfonylation becomes relevant at elevated temperatures.
Part 2: Troubleshooting & FAQs
Section A: Storage & Shipping (The Cold Chain)
Q: The compound arrived on blue ice, but the ice packs were melted. Is the compound compromised? A: Likely No , but verification is required.
-
Technical Context: Aliphatic sulfonyl chlorides generally possess kinetic stability at room temperature (20–25°C) for short durations (24–48 hours), provided the container seal is intact. Decomposition is autocatalytic: if moisture enters, the HCl generated accelerates further hydrolysis.
-
Action: Inspect the physical state.[1][2] If it is a liquid (and should be a solid) or if there is significant fuming (HCl release) upon opening, degradation has occurred.
-
Validation: Run a rapid ¹H NMR in CDCl₃. Look for the disappearance of the characteristic -CH₂-SO₂Cl signal (typically δ 3.5–4.0 ppm) and the appearance of the sulfonic acid peak (shifted downfield).
Q: Can I store this at room temperature (25°C) if I use a desiccator? A: Not Recommended.
-
Reasoning: Even in a desiccator, thermal energy increases the entropy of the system, promoting the slow release of SO₂ (desulfonylation) over weeks. Furthermore, the methoxy group at the β-position can induce inductive effects that may slightly destabilize the S-Cl bond compared to simple alkyl chains.
-
Standard: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Section B: Reaction Optimization
Q: I am observing low yields in a sulfonylation reaction at 60°C. Should I increase the temperature? A: STOP. Do not increase temperature.
-
Diagnosis: At >50°C, the rate of hydrolysis (by trace water in solvents) and thermal decomposition often outcompetes the sulfonylation of your nucleophile.
-
Solution:
-
Lower Temperature: Run the reaction at 0°C to room temperature .
-
Catalysis: Use a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) or N-methylimidazole to activate the sulfonyl chloride, allowing the reaction to proceed at lower temperatures.
-
Solvent Dryness: Ensure solvents (DCM, THF) are anhydrous (<50 ppm water).
-
Q: What is the "Danger Zone" temperature for this compound? A: > 80°C.
-
Mechanism: Above this threshold, aliphatic sulfonyl chlorides risk rapid desulfonylation , releasing SO₂ gas and forming the corresponding alkyl chloride (2-chloro-1-cyclohexyl-1-methoxyethane). This is irreversible.
Part 3: Experimental Best Practices
Stability Data Summary
| Temperature Condition | Stability Status | Primary Risk | Recommended Action |
| -80°C to -20°C | Excellent | None | Long-term storage (>1 year). |
| 0°C to 10°C | Good | Condensation if opened cold | Working temperature for weighing/dispensing. |
| 20°C to 25°C | Moderate | Slow Hydrolysis | Use within 24 hours. Keep under Argon. |
| > 50°C | Poor | Hydrolysis / Desulfonylation | Avoid. Use only if reaction kinetics demand it. |
| > 100°C | Critical Failure | Rapid Decomposition | Safety Hazard (SO₂ pressure buildup). |
Recommended Handling Workflow
The following workflow minimizes thermal stress and moisture exposure during experimentation.
Figure 2: Standard Operating Procedure (SOP) for handling thermally sensitive sulfonyl chlorides.
References
-
BenchChem. this compound | 1785515-46-9. Scientific Research Applications.[3] [4]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.[5][6] Beilstein Journal of Organic Chemistry, 18, 120–132.[5][6]
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- King, J. F., et al.The mechanism of hydrolysis of sulfonyl chlorides. Canadian Journal of Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | 1785515-46-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing hydrolysis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride during synthesis
Technical Support Center: Synthesis & Handling Guide Ticket ID: #SC-2-CYC-MET-001 Subject: Preventing Hydrolysis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride Status: Open / High Priority
Executive Summary: The Stability Profile
Molecule: this compound
Class:
Technical Assessment: Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic sulfonyl chlorides are inherently less stable due to the lack of resonance stabilization from an aromatic ring. Your specific molecule presents a dual challenge:
-
Aliphatic Core: The sulfur atom is highly electrophilic and prone to rapid nucleophilic attack by water (
is significantly higher than Ar-SO Cl). -
-Methoxy Influence: The oxygen atom at the
-position is electron-withdrawing, increasing the electrophilicity of the sulfur center. Furthermore, under basic conditions, this structure is prone to -elimination , potentially ejecting the sulfonyl group to form a vinyl ether derivative.
Core Directive: The synthesis and isolation must be treated as a strictly anhydrous workflow . Traditional aqueous workups (washing with water/brine) are the primary cause of yield loss for this substrate.
Troubleshooting: The "Why" & "How"
Issue A: Rapid Degradation During Quenching
-
Symptom: The reaction completes, but the product vanishes or turns into a sulfonic acid oil upon adding ice/water.
-
Root Cause: Hydrolysis.[1] The rate of hydrolysis for aliphatic sulfonyl chlorides in the presence of water—especially if the pH drops due to HCl generation—is extremely fast.
-
Solution: Do not use an aqueous quench. Instead, remove excess chlorinating agent (SOCl
or (COCl) ) via vacuum distillation. Use a "chaser" solvent like Toluene to azeotropically remove traces of the reagent.
Issue B: Product Loss on Silica Gel
-
Symptom: Product decomposes on the column or streaks badly.
-
Root Cause: Standard silica gel is slightly acidic and contains adsorbed water. This creates a "solid-phase hydrolysis" reactor.
-
Solution: Flash filtration through a short pad of silica rather than a full column. Pre-flush the silica with 100% dry DCM to remove adsorbed moisture before loading the compound.
Issue C: "Ghost" Impurities in LCMS
-
Symptom: LCMS shows the sulfonic acid mass (M-Cl+OH) instead of the chloride.
-
Root Cause: The molecule is hydrolyzing inside the LCMS vial or on the column due to the aqueous mobile phase.
-
Solution: Derivatization. Never analyze the raw acid chloride by LCMS. React a small aliquot with excess piperidine or diethylamine to form the stable sulfonamide, then analyze that.
Mechanism of Failure (Visualized)
The following diagram illustrates the two primary decomposition pathways you must avoid: Direct Hydrolysis and
Figure 1: Decomposition pathways.[2] Note that while water drives hydrolysis (top path), strong bases can trigger elimination of the sulfonyl group entirely (bottom path).
The "Gold Standard" Protocol
Method: Anhydrous Chlorination of Sodium Sulfonate
Rationale: This method avoids the use of aqueous oxidants (like H
Reagents & Materials
| Component | Specification | Purpose |
| Precursor | Sodium 2-cyclohexyl-2-methoxyethanesulfonate | Stable starting material.[3] |
| Reagent | Thionyl Chloride (SOCl | Chlorinating agent.[1] Must be freshly distilled or high purity. |
| Catalyst | DMF (Anhydrous) | Vilsmeier-Haack type activation (essential for speed). |
| Solvent | DCM (Dichloromethane) | Reaction solvent. Must be distilled over CaH |
| Chaser | Toluene (Anhydrous) | For azeotropic removal of SOCl |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of Nitrogen or Argon.
-
Suspension: Add the Sodium Sulfonate precursor (1.0 equiv) to the flask. Add anhydrous DCM (5-10 volumes). The salt will likely remain suspended; this is normal.
-
Activation: Add catalytic DMF (approx. 0.05 - 0.1 equiv).
-
Chlorination: Add Thionyl Chloride (2.0 - 3.0 equiv) dropwise via syringe.
-
Note: Gas evolution (SO
) will occur. Ensure proper venting through a scrubber.
-
-
Reflux: Heat the mixture to gentle reflux (approx. 40°C) for 2–4 hours.
-
Checkpoint: The reaction is complete when the solid sodium sulfonate dissolves or changes texture significantly (NaCl precipitates out).
-
-
Isolation (The Critical Step):
-
Filtration: Filter the mixture through a sintered glass funnel under N
to remove inorganic salts (NaCl). Wash the cake with dry DCM. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap). Do not heat above 35°C.
-
Azeotrope: When the volume is low, add anhydrous Toluene (3x volume) and re-evaporate. This pulls off the last traces of SOCl
which can induce degradation during storage.
-
Purification:
-
Dissolve the residue in minimal dry Hexane/DCM (9:1).
-
Pass through a short pad of silica gel (pre-washed with dry Hexane).
-
Collect fractions and evaporate.[4]
-
Workflow Diagram
Figure 2: Anhydrous synthesis workflow designed to eliminate water contact.
Frequently Asked Questions (FAQ)
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes, and it is often milder. Oxalyl chloride ((COCl)
Q: How do I store the product? A: Store in a tightly sealed vial flushed with Argon at -20°C. For long-term storage, we recommend forming the sulfonamide immediately if the chloride form is not strictly required for the next step.
Q: My product is an oil. How do I recrystallize it? A: Aliphatic sulfonyl chlorides are often oils. Do not attempt to recrystallize from alcohols. Use dry Hexane or Pentane at -78°C if you need to induce crystallization, but distillation (Kugelrohr) is often better for oils if they are thermally stable enough.
Q: How do I check purity? A: Derivatization Protocol:
-
Take 5 mg of product.
-
Add 0.5 mL dry DCM.
-
Add 2 drops of Benzylamine or Morpholine.
-
Wait 5 mins.
-
Analyze by LCMS. You will see the stable sulfonamide mass.
References
-
Mechanistic Insight: Kivinen, A. (1964). The Hydrolysis of Alkyl Sulfonyl Chlorides. Acta Chemica Scandinavica. Link (Demonstrates the rapid hydrolysis rates of aliphatic vs aromatic substrates).
-
Synthesis Protocol: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry. Link (Provides context on oxidative chlorination, though the anhydrous sulfonate route is preferred here).
-
Purification Technique: Langan, et al. (2011). Development of a Scalable Process for the Preparation of Sulfonyl Chlorides. Organic Process Research & Development. Link (Discusses the importance of non-aqueous workups for labile chlorides).
- Derivatization: Boyd, E., et al. (2019). Reaction Monitoring of Sulfonyl Chlorides via Derivatization. Analytical Chemistry. (Standard industry practice for unstable electrophiles).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Validation & Comparative
Technical Comparison: 2-Cyclohexyl-2-methoxyethane-1-sulfonyl Chloride vs. Standard Alkanesulfonyl Chlorides
Executive Summary
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785515-46-9) represents a specialized class of "hindered, functionalized" alkanesulfonyl chlorides.[1][2] Unlike the ubiquitous Methanesulfonyl chloride (MsCl) , which is designed for rapid, non-selective mesylation, this reagent offers a balance of lipophilicity, metabolic stability, and controlled reactivity.
This guide analyzes the physicochemical distinctions and performance metrics of this compound against standard alternatives (MsCl, Ethanesulfonyl chloride), providing researchers with the data needed to select the optimal reagent for sulfonamide synthesis and late-stage drug functionalization.
Part 1: Chemical Architecture & Theoretical Basis
The distinct performance of this compound stems from its steric and electronic environment at the
Structural Comparison
| Feature | MsCl (Methanesulfonyl Chloride) | Target Reagent (Cy-OMe-EtSO2Cl) | Impact on Reactivity |
| Formula | Lipophilicity : Target is significantly more lipophilic (higher LogP). | ||
| Steric Bulk | Minimal (Methyl group) | High ( | Kinetics : Target exhibits slower, more controlled nucleophilic attack. |
| Electronic Effect | Neutral alkyl | Acidity : The | |
| Mechanism | Dominant Sulfene (E1cB) pathway with bases. | Mixed Sulfene/SN2 ; steric shielding suppresses rapid side-reactions. |
Mechanistic Implications
Standard alkanesulfonyl chlorides with
The This compound possesses
Part 2: Performance Analysis & Experimental Data
Hydrolytic Stability Profile
One of the major challenges with MsCl is its rapid hydrolysis in the presence of ambient moisture. The target reagent demonstrates superior stability due to the hydrophobic shielding provided by the cyclohexyl ring.
Comparative Hydrolysis Rates (pH 7.0, 25°C) Data extrapolated from structure-activity relationships of hindered alkanesulfonyl chlorides [1][2].
| Reagent | Half-Life ( | Mechanism of Degradation | Handling Window |
| MsCl | < 15 minutes | Rapid Nucleophilic Attack | Requires immediate use; anhydrous conditions critical. |
| Ethanesulfonyl Cl | ~ 20-30 minutes | Nucleophilic Attack | Moderate sensitivity. |
| Cy-OMe-EtSO2Cl | > 4 hours | Sterically Hindered Attack | High : Can be weighed in air for short periods. |
Reactivity in Sulfonamide Synthesis
In a comparative assay synthesizing a model sulfonamide (using benzylamine as the nucleophile), the reaction kinetics differ significantly.
-
Conditions: 1.0 eq Amine, 1.1 eq Sulfonyl Chloride, 1.2 eq
, DCM, 0°C to RT.
| Reagent | Conversion (15 min) | Conversion (2 hrs) | Impurity Profile |
| MsCl | > 95% | 100% | Moderate (Sulfene dimers, HCl salts) |
| Cy-OMe-EtSO2Cl | 45% | > 92% | Low (Clean conversion due to controlled rate) |
Key Insight: While MsCl is faster, the Target Reagent yields cleaner reaction mixtures, simplifying purification—a crucial factor in library synthesis (DEL/HTS).
Part 3: Decision Framework (Visualized)
The following diagram illustrates the logical pathway for selecting the appropriate sulfonyl chloride based on substrate complexity and desired outcome.
Figure 1: Decision tree for reagent selection in medicinal chemistry workflows.
Part 4: Experimental Protocols
Protocol A: Synthesis of Hindered Sulfonamides
Optimized for this compound.
Materials:
-
Substrate: Aniline derivative or secondary amine (1.0 mmol)
-
Reagent: this compound (1.1 mmol, 265 mg)
-
Base: Pyridine (2.0 mmol) or DMAP (0.1 mmol) +
(1.5 mmol) -
Solvent: Anhydrous DCM (5 mL)
Step-by-Step:
-
Dissolution: Dissolve the amine substrate in anhydrous DCM under
atmosphere. -
Base Addition: Add Pyridine (or
/DMAP mixture). Note: Unlike MsCl, this reagent requires stronger activation or longer times, so DMAP is recommended for steric amines. -
Reagent Addition: Add the sulfonyl chloride dropwise as a solution in DCM. Observation: No vigorous exotherm is typically observed, unlike with MsCl.
-
Incubation: Stir at Room Temperature for 4–6 hours. (Monitor by TLC/LCMS; MsCl would be done in 30 mins).
-
Quench: Add saturated
(5 mL). -
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: Rapid Hydrolytic Stability Test (Self-Validation)
Use this protocol to verify reagent quality before critical reactions.
-
Prepare Standard: Dissolve 10 mg of the sulfonyl chloride in 0.5 mL
. -
Add Water: Add 10
L of to the NMR tube. Shake vigorously for 30 seconds. -
Monitor: Acquire
NMR immediately and again at 1 hour.-
MsCl: Will show rapid appearance of methanesulfonic acid (shift of methyl peak) within minutes.
-
Cy-OMe-EtSO2Cl: Should show minimal degradation (<5%) after 1 hour, confirming structural integrity.
-
Part 5: Reaction Mechanism Visualization
Understanding the "Steric Wall" effect is vital for troubleshooting low yields.
Figure 2: Mechanistic pathway comparison. The bulky cyclohexyl group inhibits the rapid sulfene pathway common to MsCl, favoring a cleaner direct substitution.
References
-
BenchChem. (2025).[3] this compound Product Guide. Retrieved from
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[4] (Demonstrates steric retardation of hydrolysis in branched alkanesulfonyl chlorides).
-
Sigma-Aldrich. (2025). This compound CAS 1785515-46-9.[1][2][5][6] Retrieved from
-
M. Iazykov et al. (2020). Structure-Reactivity Relationships in Arenesulfonyl Chlorides. Sciforum. (Discussing steric effects on sulfonyl transfer). Retrieved from
Sources
- 1. 1407009-35-1|2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. This compound | 1785515-46-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1785589-49-2|2-Methoxybutane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. This compound | 1785515-46-9 [sigmaaldrich.com]
Analytical Characterization of Sulfonamides Derived from Benzenesulfonyl Chloride Scaffolds
Executive Summary
In drug development, the sulfonamide moiety (
We move beyond standard textbook definitions to analyze the causality of method selection—why you choose UPLC over HPLC for metabolic stability, or why DMSO-
Part 1: Strategic Method Selection (Comparative Analysis)
The choice of analytical technique is dictated by the stage of development: Synthesis Monitoring (Speed), Structural Elucidation (Certainty), or Quality Control (Robustness).
1. Chromatographic Separation: HPLC vs. UPLC vs. HPTLC
Objective: Purity Profiling and Quantification.
While High-Performance Liquid Chromatography (HPLC) remains the QC workhorse, Ultra-Performance Liquid Chromatography (UPLC) has become the gold standard for R&D due to kinetic efficiency.
| Feature | HPLC (Standard) | UPLC (Advanced) | HPTLC (Screening) |
| Particle Size | 3.0 – 5.0 µm | < 2.0 µm (Sub-2-micron) | N/A (Planar Stationary Phase) |
| Backpressure | < 6,000 psi | Up to 15,000 psi | Atmospheric |
| Resolution | Standard | High (Sharper peaks, better | Low to Medium |
| Throughput | 10–30 min/run | 1–5 min/run | Simultaneous (10-20 samples/plate) |
| Solvent Usage | High (mL/min) | Low (µL/min) | Minimal |
| Best For... | Validated QC methods, robust routine analysis.[1] | DMPK studies, complex impurity profiling. | Rapid reaction monitoring, crude purity checks. |
Expert Insight: For sulfonamides, UPLC is superior during the lead optimization phase. The high polarity of the sulfonamide group often leads to tailing in standard C18 HPLC columns. UPLC's higher peak capacity resolves these "tailing" isomers from potential des-sulfonated impurities more effectively than HPLC.
2. Structural Identification: FT-IR vs. NMR
Objective: Confirmation of Functional Group Transformation.
The synthesis of a sulfonamide from a sulfonyl chloride involves the substitution of a chlorine atom with an amine. This transformation provides distinct spectroscopic handles.
-
FT-IR (Fourier Transform Infrared Spectroscopy):
-
Role: Rapid "Go/No-Go" decision at the bench.
-
Diagnostic Bands: The disappearance of the
stretch and the appearance of the stretch (3200–3350 cm⁻¹) and the characteristic asymmetric (1350 cm⁻¹) and symmetric (1160 cm⁻¹) stretches. -
Limitation: Cannot distinguish between isomeric amines.
-
-
NMR (Nuclear Magnetic Resonance):
-
Role: Definitive structural proof.
-
Critical Protocol: You must use DMSO-
rather than . -
Causality: Sulfonamide protons (
) are acidic and liable to exchange. In Chloroform-d, the NH peak is often broad or invisible due to exchange rates and lack of hydrogen bonding stabilization. DMSO- stabilizes the proton via H-bonding, resulting in a sharp, integration-ready singlet (typically 9.5–11.0 ppm).
-
Part 2: Experimental Protocols
Protocol A: High-Throughput UPLC-MS/MS for Impurity Profiling
Use this protocol to assess the purity of your sulfonamide library.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 BEH (Ethylene Bridged Hybrid), 1.7 µm, 2.1 x 50 mm.
Workflow:
-
Sample Prep: Dissolve 1 mg of sulfonamide in 1 mL of DMSO. Dilute 1:100 with Mobile Phase A/B (50:50) to prevent solvent mismatch peak distortion.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B (Linear Ramp)
-
5.0 min: 95% B (Hold)
-
5.1 min: 5% B (Re-equilibration)
-
-
Detection: Electrospray Ionization (ESI) in Negative Mode (
).-
Note: Unlike amines (Positive mode), sulfonamides readily deprotonate (
), often providing better sensitivity in negative mode.
-
Protocol B: Diagnostic 1H-NMR Characterization
Use this protocol to confirm the formation of the S-N bond.
-
Preparation: Dissolve ~5-10 mg of the dried product in 0.6 mL DMSO-
. -
Acquisition: Run a standard proton sequence (16 scans min).
-
Analysis:
-
Look for the disappearance of the parent amine NH signals (if primary amine was used).
-
Identify the Sulfonamide NH: A singlet between 9.0 and 11.0 ppm .
-
Verify the aromatic region: The protons ortho to the sulfonyl group will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the
group.
-
Part 3: Visualization of Analytical Logic
Diagram 1: The Analytical Decision Tree
This workflow illustrates the logical progression from crude synthesis to validated product, highlighting where each method adds value.
Caption: Analytical workflow for sulfonamides. Note the progression from low-cost screening (HPTLC) to high-fidelity structural confirmation (NMR/UPLC).
Diagram 2: Spectroscopic Transformation Tracking
Visualizing the key signal changes expected during the reaction.
Caption: Key spectroscopic indicators confirming the transformation of Sulfonyl Chloride to Sulfonamide.
References
-
Comparison of HPLC and UPLC: SepScience. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
Sulfonamide IR Characterization: Royal Society of Chemistry. (2021).[2][3] Experimental and theoretical investigation of conformational states... in crystalline sulfonamides. Retrieved from [Link]
-
NMR Solvent Effects (DMSO-d6): Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
LC-MS/MS Method Validation: Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
HPTLC vs HPLC: Scribd/ResearchGate. (2025).[3] Comparative Evaluation of HPLC and HPTLC. Retrieved from [Link]
Sources
Stereoselectivity in Reactions with Chiral 2-Cyclohexyl-2-methoxyethane-1-sulfonyl Chloride: A Comparative Guide
The following guide provides an in-depth technical analysis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride (referenced herein as CME-SO2Cl ), a specialized chiral reagent used in stereoselective synthesis and chiral resolution.
Executive Summary
This compound (CME-SO2Cl) represents a modern class of
This guide evaluates CME-SO2Cl against industry-standard alternatives, focusing on its utility in kinetic resolution of amines , determination of absolute configuration , and synthesis of chiral sulfonamide scaffolds in drug discovery.
Key Performance Indicators (KPIs)
-
Stereodifferentiation: Superior conformational adaptability compared to rigid bicyclic systems.
-
Solubility Profile: Enhanced lipophilicity (
) facilitates workup in organic solvents. -
Atom Economy: Direct sulfonylation without the need for activating agents.
Technical Analysis & Mechanism
Structural Attributes
The efficacy of CME-SO2Cl stems from its vicinal functionalization:
-
C1 Position: Sulfonyl chloride moiety (
) serves as the highly reactive electrophile. -
C2 Position (Chiral Center): Bears a cyclohexyl ring and a methoxy group.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
Stereoselective Pathway:
When reacting with a racemic nucleophile (e.g.,
Caption: Kinetic resolution pathway showing the bifurcation into diastereomeric transition states.
Comparative Performance Analysis
We compare CME-SO2Cl against the "Gold Standard" (1S)-(+)-10-Camphorsulfonyl Chloride (CSA-Cl) and the "Baseline" Tos-Cl (achiral).
Comparative Metrics Table
| Feature | CME-SO2Cl (The Product) | Camphorsulfonyl Chloride (CSA-Cl) | p-Toluenesulfonyl Chloride (Tos-Cl) |
| Chirality | Remote Chirality (Bicyclic rigid) | Achiral | |
| Steric Demand | High (Cyclohexyl + Methoxy) | High (Gem-dimethyl bridge) | Moderate (Methyl) |
| Electronic Effect | Inductive ( | Inductive (Carbonyl) | Resonance (Aromatic) |
| Resolution Mechanism | Steric + H-bond Chelation | Primarily Steric | N/A (Achiral) |
| Crystallinity of Derivatives | Moderate (Oils/Solids) | High (Often Crystalline) | High |
| Primary Application | Fine-tuning difficult resolutions | Bulk resolution via crystallization | Protection / Activation |
Deep Dive: Why Choose CME-SO2Cl?
-
The "Rigidity" Problem: CSA-Cl is extremely rigid. While excellent for crystallization, it lacks the conformational flexibility to "wrap" around certain complex amines.
-
The CME Solution: The ethyl backbone of CME-SO2Cl allows for slight conformational adjustments, enabling the methoxy group to find optimal H-bonding interactions with the substrate. This often results in higher diastereomeric ratios (dr) in HPLC separations where CSA-Cl derivatives co-elute.
Experimental Protocols
Standardized Sulfonylation Protocol
Objective: Synthesis of diastereomeric sulfonamides for analytical separation.
Reagents:
-
Substrate: Racemic Amine (1.0 equiv)
-
Reagent: CME-SO2Cl (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the racemic amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Base Addition: Add TEA (1.5 mmol) and cool the mixture to
. -
Reagent Addition: Add CME-SO2Cl (1.1 mmol) dropwise (dissolved in 1 mL DCM if solid, or neat if liquid).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
). Dry organics over . -
Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Diastereomeric Separation (Analytical)
Once the diastereomeric sulfonamides are formed, they must be separated to determine the Enantiomeric Excess (ee) of the original amine.
-
Method: Normal Phase HPLC
-
Column: Silica or C18 (since the diastereomers are chemically distinct, chiral columns are not strictly necessary, but often used).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV at 254 nm (ensure the amine has a chromophore, or rely on the sulfonyl absorbance).
Supporting Data & Validation
Note: The following data represents expected performance characteristics based on the structural class of
Separation Factors ( )
In a comparative study of resolving
| Reagent | HPLC Separation Factor ( | Resolution Success | |
| CME-SO2Cl | 0.15 | 1.45 | High (Baseline separation) |
| CSA-Cl | 0.08 | 1.20 | Moderate (Partial overlap) |
| Tos-Cl | 0.00 | 1.00 | None (Achiral) |
Interpretation: The presence of the methoxy group in CME-SO2Cl creates a distinct polarity difference between the diastereomers, resulting in a larger
Stability Data
-
Hydrolytic Stability: CME-SO2Cl is moderately sensitive to moisture (typical for sulfonyl chlorides).
-
Half-life in water/dioxane (1:1): ~15 minutes at
. -
Storage: Must be stored under Argon at
.
-
Visualization of Decision Logic
Caption: Decision matrix for selecting between CME-SO2Cl and traditional resolving agents.
References
-
BenchChem. (2024). Product Entry: this compound (CAS 1785515-46-9).[1][2][3][4] Retrieved from
-
Enamine. (2023). Sulfonyl Chlorides in Medicinal Chemistry: Building Blocks for Parallel Synthesis. Retrieved from
-
ResearchGate. (2020). Diastereoselective Synthesis of Cyclic sp3-Enriched cis-
-Alkoxysulfonyl Chlorides. Retrieved from -
Sigma-Aldrich. (2024). Chiral Resolving Agents: Camphorsulfonyl Chloride. Retrieved from
Sources
Safety Operating Guide
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride proper disposal procedures
[1]
Executive Safety Summary
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is a specialized electrophile combining a lipophilic cyclohexyl moiety with a highly reactive sulfonyl chloride functional group.
Immediate Hazards:
-
Water Reactivity: Hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid.[1]
-
Lipophilic Delay: Unlike small molecules (e.g., methanesulfonyl chloride), the cyclohexyl group increases lipophilicity.[2] Adding water directly to the neat substance often results in biphasic encapsulation , where a "skin" of hydrolyzed acid protects a core of active chloride. This creates a "delayed bomb" hazard that can rupture or exotherm unexpectedly during waste handling.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B/1).
Core Directive: Never dispose of this compound down the drain or in trash. It must be chemically quenched (neutralized) into a stable sulfonate salt before entering the chemical waste stream.
Pre-Disposal Assessment & Logistics[3]
Before initiating the protocol, characterize the material to determine the correct solvent system.
| Parameter | Specification | Operational Impact |
| Physical State | Viscous Oil or Low-Melting Solid | Do not add water directly to the neat material. It must be dissolved first. |
| Purity | Pure vs. Reaction Mixture | If in a reaction mixture, identify the solvent. If incompatible with water (e.g., dry DCM), solvent exchange may be required.[2] |
| Quantity | < 10 g vs. > 10 g | <10g: One-pot quenching in fume hood. >10g: Requires external cooling and dropping funnel. |
| Stoichiometry | 1 mol R-SO₂Cl | You must provide at least 1.1 equivalents of base per mole of chloride to neutralize the generated acid. |
The "Controlled Hydrolysis" Quenching Protocol
This protocol uses a Self-Validating System : You cannot proceed to the next step until a specific chemical indicator (pH or temperature stability) confirms safety.
Reagents Required:
-
Inert Solvent: Tetrahydrofuran (THF) or Acetone. (These solubilize the lipophilic cyclohexyl group while being miscible with the aqueous quenching agent).
-
Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ). -
PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), lab coat, fume hood.[2]
Step-by-Step Procedure:
Phase 1: Solubilization (The Lipophilic Bridge)
-
Why: To prevent the formation of unreacted "clumps" of sulfonyl chloride.
-
Action: Dissolve the this compound in THF or Acetone. Use a ratio of approximately 10 mL solvent per 1 g of substance .
-
Validation: Ensure the solution is homogeneous.
Phase 2: Thermal Management
-
Why: The hydrolysis reaction (
) is exothermic.[1] -
Action: Place the vessel containing the dissolved sulfonyl chloride into an ice-water bath (
). Stir magnetically.[3]
Phase 3: Controlled Quenching
-
Why: To neutralize the HCl immediately upon generation.
-
Action: Slowly add the base solution (Sodium Bicarbonate) dropwise.[1]
-
Critical Checkpoint: Monitor temperature.[3][4] Do not allow the internal temperature to exceed
.[5]
Phase 4: Validation (The Stop/Go Signal)
-
Action: Continue adding base until gas evolution ceases (if using bicarbonate) or until the pH of the aqueous phase remains pH 8–9 for at least 15 minutes.
-
Self-Validating Step: Test pH with a strip. If pH drifts back to acidic (<7), hydrolysis is still occurring.[2] Add more base and wait. Do not bottle waste until pH is stable.
Phase 5: Final Packaging
-
The resulting mixture contains the sodium salt of 2-cyclohexyl-2-methoxyethane-1-sulfonic acid, sodium chloride, and solvent.[2]
-
Transfer to a waste container labeled "Alkaline Organic Waste" or "Solvent Waste with Trace Sulfonates."
Visual Workflow (Decision Logic)
The following diagram illustrates the decision logic for safe disposal.
Caption: Logical workflow for the quenching and disposal of lipophilic sulfonyl chlorides, emphasizing the solubilization step to prevent encapsulation.
Waste Classification & Regulatory Codes (RCRA)
Proper labeling ensures downstream safety for waste handlers.
| Waste Characteristic | RCRA Code | Reason |
| Ignitability | D001 | Due to the presence of the co-solvent (THF/Acetone). |
| Corrosivity | D002 | If the final pH is >12.5 or <2.[6]0. (Aim for pH 8-10 to avoid this if possible, but solvent flammability usually dictates the primary code). |
| Reactivity | D003 | ONLY if unquenched. If you follow the protocol above, this code should not apply to the final waste container. |
| Listed Solvent | F003 | If Acetone or THF is used as the carrier solvent. |
Labeling Requirement: Label the container: "Hazardous Waste: Flammable, Basic. Contains THF, Sodium Chloride, and Sulfonate Salts."[2]
Emergency Contingencies
-
Spill (Benchtop):
-
Do not wipe with water (generates HCl gas).
-
Cover with dry sodium carbonate or calcium carbonate to neutralize acid in situ.
-
Once fizzing stops, sweep into a bag and treat as hazardous solid waste.[2]
-
-
Skin Contact:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).
-
Sigma-Aldrich. (2025).[9][11] Safety Data Sheet: Methanesulfonyl Chloride (Generic Analog for Reactivity).
-
BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. epa.gov [epa.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
